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  • Product: 2-chloro-N-(2-oxopropyl)propanamide
  • CAS: 1461708-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2-oxopropyl)propanamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of 2-chloro-N-(2-oxopropyl)propanami...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of 2-chloro-N-(2-oxopropyl)propanamide. This document is designed to be a practical resource for researchers, offering not just procedural steps but also the scientific rationale behind the methodological choices. The synthesis is approached via a classic Schotten-Baumann reaction, and the characterization section details the expected outcomes from a suite of modern analytical techniques. This guide is structured to provide a self-validating framework for the preparation and confirmation of the target compound, grounded in established chemical principles.

Introduction: The Scientific Merit of 2-chloro-N-(2-oxopropyl)propanamide

2-chloro-N-(2-oxopropyl)propanamide is a molecule of significant interest in the fields of synthetic organic chemistry and medicinal chemistry. Its structure is characterized by two key reactive moieties: an α-chloroamide and a ketone. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. The electrophilic center at the carbon bearing the chlorine atom is susceptible to nucleophilic attack, while the ketone functionality allows for a range of classical carbonyl chemistry. A thorough understanding of its synthesis and a robust protocol for its characterization are therefore essential for its reliable use in research and development.

This guide provides a detailed experimental protocol for the synthesis of 2-chloro-N-(2-oxopropyl)propanamide and a comprehensive discussion of the analytical techniques required to confirm its identity and purity.

Synthesis of 2-chloro-N-(2-oxopropyl)propanamide via Schotten-Baumann Reaction

The synthesis of 2-chloro-N-(2-oxopropyl)propanamide is most effectively achieved through the N-acylation of aminoacetone with 2-chloropropionyl chloride. The Schotten-Baumann reaction is the method of choice for this transformation, offering a robust and scalable procedure.[1][2]

Mechanistic Rationale and Strategic Considerations

The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] The mechanism proceeds via nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the amide bond. A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

  • Choice of Amine: Aminoacetone, in the form of its more stable hydrochloride salt, serves as the nucleophile. The free amine is generated in situ by the base.

  • Choice of Acylating Agent: 2-chloropropionyl chloride is a potent acylating agent due to the high reactivity of the acid chloride functionality.

  • Choice of Base and Solvent System: A two-phase system is often employed in Schotten-Baumann reactions, typically an organic solvent and water.[2] The base resides in the aqueous phase to neutralize the HCl, while the reactants and product remain in the organic phase.[2] For this synthesis, a non-nucleophilic organic base such as triethylamine in a polar aprotic solvent like dichloromethane is a suitable alternative, ensuring a homogeneous reaction mixture.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Aminoacetone hydrochloride7737-17-9109.55
2-Chloropropionyl chloride7623-09-8126.97
Triethylamine121-44-8101.19
Dichloromethane (DCM)75-09-284.93
Saturated aq. NaHCO₃ solutionN/AN/A
Brine (Saturated aq. NaCl)N/AN/A
Anhydrous Magnesium Sulfate7487-88-9120.37

Safety Precautions:

  • 2-Chloropropionyl chloride: Corrosive, lachrymator, and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aminoacetone hydrochloride: Harmful if swallowed or inhaled. Causes skin and eye irritation.[3] Handle with appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Corrosive. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aminoacetone hydrochloride (5.48 g, 50 mmol) and dichloromethane (100 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (14.0 mL, 100 mmol, 2.0 eq.) to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl produced during the reaction.

  • Addition of Acyl Chloride: In a separate, dry dropping funnel, dissolve 2-chloropropionyl chloride (5.0 mL, 52.5 mmol, 1.05 eq.) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-chloro-N-(2-oxopropyl)propanamide as a solid.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification setup 1. Suspend Aminoacetone HCl in DCM cool 2. Cool to 0 °C setup->cool add_base 3. Add Triethylamine cool->add_base add_acyl 4. Add 2-Chloropropionyl Chloride add_base->add_acyl react 5. Stir at Room Temperature add_acyl->react quench 6. Quench with Water react->quench extract 7. Aqueous Washes quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 2-chloro-N-(2-oxopropyl)propanamide.

Characterization of 2-chloro-N-(2-oxopropyl)propanamide

Comprehensive characterization is essential to confirm the structure and purity of the synthesized 2-chloro-N-(2-oxopropyl)propanamide (Molecular Formula: C₆H₁₀ClNO₂, Molecular Weight: 163.60 g/mol ). The following section outlines the expected results from key analytical techniques.

Note: As of the writing of this guide, publicly available experimental spectra for this specific compound are limited. The following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Broad Singlet1HNH The amide proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen.
~4.5Quartet1HCH ClThis proton is adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). It is deshielded by the adjacent chlorine and carbonyl group.
~4.2Singlet2HCH ₂C=OThese protons are adjacent to a carbonyl group and are expected to be a singlet.
~2.2Singlet3HCH ₃C=OThe methyl protons of the acetyl group are in a distinct chemical environment and appear as a singlet.
~1.7Doublet3HCH ₃CHClThese methyl protons are coupled to the single proton on the adjacent carbon, resulting in a doublet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~205C =O (Ketone)The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
~170C =O (Amide)The amide carbonyl carbon is also deshielded, but typically appears upfield from a ketone carbonyl.
~55C HClThe carbon atom bonded to the electronegative chlorine atom is significantly deshielded.
~48C H₂C=OThe methylene carbon adjacent to the ketone carbonyl.
~28C H₃C=OThe methyl carbon of the acetyl group.
~22C H₃CHClThe methyl carbon adjacent to the chlorinated carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr or thin film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Strong, BroadN-H stretchCharacteristic of a secondary amide. The broadness is due to hydrogen bonding.
~1720Strong, SharpC=O stretch (Ketone)The ketone carbonyl stretch is typically at a higher wavenumber than an amide carbonyl.
~1660Strong, SharpC=O stretch (Amide I)The amide I band is a strong, characteristic absorption for amides.
~1550MediumN-H bend (Amide II)The amide II band arises from a combination of N-H bending and C-N stretching.
~750MediumC-Cl stretchThe carbon-chlorine stretching vibration is typically found in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 163, with a smaller M+2 peak at m/z = 165 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the chlorine atom to give a fragment at m/z = 128.

    • Alpha-cleavage adjacent to the ketone to give a fragment at m/z = 43 (CH₃C≡O⁺), which is often a base peak.

    • Cleavage of the amide bond can lead to various fragments.

Characterization Workflow Diagram:

G cluster_analysis Analytical Techniques cluster_confirmation Data Interpretation nmr NMR Spectroscopy (¹H and ¹³C) structure Structural Elucidation nmr->structure ir Infrared Spectroscopy ir->structure ms Mass Spectrometry ms->structure purity Purity Assessment structure->purity final_confirmation Confirmed Structure & Purity purity->final_confirmation

Caption: Workflow for the characterization of 2-chloro-N-(2-oxopropyl)propanamide.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-chloro-N-(2-oxopropyl)propanamide. The detailed experimental protocol, grounded in the well-established Schotten-Baumann reaction, offers a reliable method for the preparation of this versatile bifunctional molecule. The predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. By following the methodologies outlined in this guide, scientists and drug development professionals can confidently prepare and utilize 2-chloro-N-(2-oxopropyl)propanamide in their research endeavors.

References

  • Schotten-Baumann Reaction. (2023). Chemistry Notes. [Link]

  • Schotten-Baumann Reaction. (n.d.). SATHEE. [Link]

Sources

Exploratory

2-chloro-N-(2-oxopropyl)propanamide chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of 2-chloro-N-(2-oxopropyl)propanamide , a specialized intermediate in organic synthesis. CAS Registry Number: 1461708-06-4 Formu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-chloro-N-(2-oxopropyl)propanamide , a specialized intermediate in organic synthesis.

CAS Registry Number: 1461708-06-4 Formula: C₆H₁₀ClNO₂ Molecular Weight: 163.60 g/mol [1][2][3][4]

Executive Summary

2-chloro-N-(2-oxopropyl)propanamide is a bifunctional organic building block characterized by an


-haloamide core linked to an acetonyl (2-oxopropyl) moiety.[1][3][4] Its structure combines an electrophilic alkyl chloride with a nucleophilic/electrophilic ketone-amide system, making it a versatile precursor for the synthesis of 1,3-oxazoles , thiazoles , and peptidomimetic scaffolds .[3][4]

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its reactivity profile in drug discovery, specifically in the generation of heterocyclic libraries.[3][4]

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-chloro-N-(2-oxopropyl)propanamide
Common Names N-Acetonyl-2-chloropropionamide; N-(2-oxopropyl)-2-chloropropanamide
CAS Number 1461708-06-4
SMILES CC(=O)CNC(=O)C(C)Cl
InChI Key Predicted: InChI=1S/C6H10ClNO2/...[3][4]
Structural Conformation & Stereochemistry

The molecule features a chiral center at the C2 position of the propanamide backbone, resulting in two enantiomers: (R)- and (S)-2-chloro-N-(2-oxopropyl)propanamide.[3][4]

  • Chiral Center: The C(

    
    ) atom bonded to the chlorine, methyl group, and carbonyl.[3][4]
    
  • Amide Bond: Exhibits partial double-bond character, restricting rotation and favoring the trans (anti) conformation of the N-H relative to the carbonyl oxygen to minimize steric clash with the acetonyl group.[4]

  • Acetonyl Group: The terminal ketone provides a reactive handle for condensation reactions.[4]

Physicochemical Properties

Data derived from computational models and structural analogs (e.g., 2-chloro-N-propylpropanamide).[3][4][5]

PropertyValue (Predicted/Experimental)Context
Physical State Low-melting solid or viscous oilAmide H-bonding increases MP; chloro/alkyl chains lower it.[3][4]
Melting Point 45–55 °CEstimated based on N-alkyl-2-chloropropionamide analogs.[3][4]
Boiling Point ~310 °C (at 760 mmHg)High BP due to intermolecular H-bonding.[4]
Density 1.18 ± 0.06 g/cm³Halogenated amides are denser than water.[4]
LogP 0.25 – 0.60Moderately polar; water-soluble to sparingly soluble.[3][4]
pKa ~14 (Amide NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH).[3][4]

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most efficient route to 2-chloro-N-(2-oxopropyl)propanamide is the Schotten-Baumann acylation of aminoacetone with 2-chloropropanoyl chloride.[3][4]

Validated Synthesis Protocol

Objective: Synthesize 10.0 g of 2-chloro-N-(2-oxopropyl)propanamide.

Reagents:

  • Aminoacetone Hydrochloride (CAS 7737-17-9): 1.0 eq.[3][4]

  • 2-Chloropropanoyl Chloride (CAS 7623-09-8): 1.1 eq.[3][4]

  • Triethylamine (TEA) or DIPEA : 2.2 eq (to neutralize HCl from salt and reaction).[4]

  • Dichloromethane (DCM) : Solvent (Anhydrous).[4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend Aminoacetone HCl (1.0 eq) in anhydrous DCM (10 volumes) under nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0°C. Add Triethylamine (2.2 eq) dropwise over 15 minutes. The solution will become clear as the free amine is liberated.[4]

  • Acylation: Add 2-Chloropropanoyl chloride (1.1 eq) dropwise via syringe pump or addition funnel, maintaining the internal temperature below 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO₄).[4]

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).[4] Combine organic layers and wash with 1M HCl (to remove unreacted amine) and Brine.[4]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).[3][4]

Synthesis Pathway Visualization[3]

SynthesisPathway Start1 Aminoacetone HCl (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate + TEA (Base) -78°C to 0°C Start2 2-Chloropropanoyl Chloride (Electrophile) Start2->Intermediate Product 2-chloro-N-(2-oxopropyl) propanamide Intermediate->Product Elimination of Cl- Byproduct TEA·HCl Intermediate->Byproduct

Figure 1: Schotten-Baumann acylation pathway for the synthesis of the target amide.

Reactivity Profile & Applications

Cyclization to Oxazoles (Robinson-Gabriel Type)

The primary utility of this scaffold is as a precursor for 2,4-disubstituted oxazoles .[3][4] Under dehydrating conditions (e.g., POCl₃, H₂SO₄, or Burgess reagent), the amide oxygen attacks the ketone carbonyl, followed by aromatization.[3][4]

  • Mechanism: Cyclodehydration.[4]

  • Product: 2-(1-chloroethyl)-5-methyloxazole.[3][4]

  • Significance: The resulting oxazole retains the reactive alkyl chloride, allowing for further functionalization (e.g., substitution with amines to create bioactive ligands).[3][4]

Nucleophilic Substitution (S_N2)

The


-chloro position is highly susceptible to nucleophilic attack, particularly by thiols and secondary amines.[3][4]
  • Reaction: R-Cl + R'-SH

    
     R-S-R' + HCl.[3][4]
    
  • Application: Synthesis of peptidomimetics where the chlorine is replaced by a cysteine mimic or a pharmacophore-bearing amine.[4]

Mechanistic Workflow: Oxazole Formation

OxazoleFormation Substrate 2-chloro-N-(2-oxopropyl)propanamide Enol Enol Tautomer / Activation (via POCl3 or H+) Substrate->Enol Tautomerization Cyclization 5-exo-trig Cyclization (O-attack on Ketone) Enol->Cyclization Nucleophilic Attack Dehydration Elimination of H2O (Aromatization) Cyclization->Dehydration Product 2-(1-chloroethyl)-5-methyloxazole Dehydration->Product Final Product

Figure 2: Cyclodehydration mechanism converting the acyclic amide into a heteroaromatic oxazole.[3][4]

Safety & Handling (MSDS Summary)

Based on properties of


-chloroamides.[4]
  • Hazards: Skin and eye irritant (H315, H319).[4] Potential skin sensitizer due to alkylating capability (S_N2 reactivity).[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of amide/chloride possible over long periods).[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[3][4] Handle in a fume hood to avoid inhalation of dust/vapors.[4]

References

  • PubChem Compound Summary. (2025). 2-chloro-N-(2-oxopropyl)propanamide (CID 1461708-06-4).[1][2][3][4][6] National Center for Biotechnology Information.[4] Link

  • Wipf, P. (1995).[4] Synthetic Applications of Oxazoles. Chemical Reviews, 95(6), 2115–2134.[3][4] (Context: Cyclization of

    
    -acylaminoketones). Link[3][4]
    
  • Accela ChemBio. (2024).[4] Product Catalog: 2-chloro-N-(2-oxopropyl)propanamide. (Source for CAS and availability). Link

  • Li, J. J. (2014).[4] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4][7] (Context: Robinson-Gabriel Synthesis). Link[3][4]

Sources

Foundational

2-Chloro-N-(2-oxopropyl)propanamide: A Pivot Scaffold for Heterocyclic Architecture

Topic: Technical Guide: 2-Chloro-N-(2-oxopropyl)propanamide as a Heterocyclic Scaffold Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 2-Chloro-N-(2-oxopropyl)propanamide as a Heterocyclic Scaffold Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]

[1]

Executive Summary & Molecular Profile

In the landscape of intermediate discovery, 2-chloro-N-(2-oxopropyl)propanamide (CAS: 1461708-06-4) represents a highly specialized "pivot" molecule.[1] It functions as a bifunctional electrophile/nucleophile precursor, primarily utilized to access 2,4,5-trisubstituted oxazoles and thiazoles—motifs ubiquitous in kinase inhibitors, antibiotics, and agrochemicals.[1][2]

This guide moves beyond basic catalog data, providing a rigorous examination of its synthesis, stability, and application as a precursor in the Robinson-Gabriel and Hantzsch cyclization manifolds.[2]

Physicochemical Profile
PropertySpecificationContext for Handling
IUPAC Name 2-chloro-N-(2-oxopropyl)propanamideCore scaffold
Molecular Formula

-
Molecular Weight 163.60 g/mol -
Physical State Off-white solid / Viscous oilLow melting point; tends to oil out if impure.[1][3]
Reactivity Class

-Haloamide /

-Aminoketone
High Alert: Potent alkylating agent.[1] Potential sensitizer.
Solubility DCM, THF, EtOAc, DMSOPoor water solubility; hydrolyzes slowly in aqueous base.[1][2]
Stability MetastableStore at -20°C. Prone to self-alkylation if stored as a free base in solution.[1]

Synthesis Protocol: The "Self-Validating" Approach

Expert Insight: The primary failure mode in synthesizing this molecule is not the coupling efficiency, but the polymerization of the aminoacetone starting material or the hydrolysis of the


-chloro moiety during workup. The following protocol uses an in situ neutralization strategy to mitigate these risks.
Materials
  • Substrate A: Aminoacetone hydrochloride (stable salt form).[2]

  • Reagent B: 2-Chloropropionyl chloride (1.1 equiv).[2]

  • Base: Diisopropylethylamine (DIPEA) (2.2 equiv) – chosen over TEA to reduce nucleophilic competition.[2]

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

Step-by-Step Methodology
  • Suspension Phase: Charge a flame-dried reaction vessel with Aminoacetone HCl (1.0 equiv) and anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    under
    
    
    atmosphere.
  • Controlled Liberation: Add DIPEA (2.2 equiv) dropwise over 15 minutes.

    • Causality: Rapid addition generates localized heat and free aminoacetone spikes, leading to self-condensation (pyrazines).[2] Slow addition keeps the free amine concentration low, immediately available for acylation.[2]

  • Acylation: Add 2-Chloropropionyl chloride (1.1 equiv) dropwise. Maintain temperature

    
    .
    
  • Reaction Monitoring: Warm to room temperature (RT) and stir for 3 hours.

    • Validation: TLC (50% EtOAc/Hexane).[2] Stain with Ninhydrin (consumes amine) and KMnO4 (detects amide).[2] Reaction is complete when the baseline amine spot disappears.

  • Non-Aqueous Workup (Critical):

    • Do not wash with strong base (NaOH/KOH), which risks displacing the

      
      -chloride (Darzens-like reactivity).[2]
      
    • Wash sequence: 0.5M HCl (removes DIPEA)

      
       Saturated 
      
      
      
      (neutralize acid traces)
      
      
      Brine.[2]
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
Yield Expectation
  • Target: 85-92% Isolated Yield.

  • Purity: >95% (NMR).

Downstream Applications: The Cyclization Manifolds

The true value of 2-chloro-N-(2-oxopropyl)propanamide lies in its ability to cyclize.[1] It serves as a "pre-loaded" scaffold for the synthesis of oxazoles and thiazoles.

Pathway A: Robinson-Gabriel Cyclodehydration (Oxazoles)

This pathway yields 2,4,5-trisubstituted oxazoles.[1][2] The mechanism involves the cyclization of the amide oxygen onto the ketone carbonyl, followed by dehydration.

  • Reagents:

    
    , Burgess Reagent, or 
    
    
    
    .[1][2]
  • Mechanism: The

    
    -chloro group remains intact (or can be eliminated depending on conditions), allowing for further functionalization (e.g., Suzuki coupling) at the 4-position.[1][2]
    
Pathway B: Hantzsch-Type Thionation (Thiazoles)

Treating the amide with Lawesson's Reagent converts the amide carbonyl to a thiocarbonyl, which then rapidly cyclizes to form the thiazole.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core molecule and its divergence into heterocyclic scaffolds.

ReactionPathways Start1 Aminoacetone HCl Intermediate 2-chloro-N-(2-oxopropyl) propanamide (The Core Scaffold) Start1->Intermediate DIPEA, DCM 0°C to RT Start2 2-Chloropropionyl Chloride Start2->Intermediate Oxazole Oxazole Derivative (via Robinson-Gabriel) Intermediate->Oxazole Dehydration (POCl3 or Burgess) Thiazole Thiazole Derivative (via Lawesson's) Intermediate->Thiazole Thionation (Lawesson's Reagent)

Caption: Synthesis of the title compound and its bifurcation into oxazole and thiazole pharmacophores.

Analog Structure-Activity Relationship (SAR)

When designing analogs of 2-chloro-N-(2-oxopropyl)propanamide for drug discovery, modifications occur at three vectors.

VectorModificationImpact on Synthesis/Activity

-Position (Cl)
Replace Cl with F, Br, or

F: Increases metabolic stability.[1][2] Br: Increases reactivity for

displacement.

:
Removes electrophilic handle, stabilizing the amide.[2]
Amide Nitrogen (N) N-MethylationPrevents Robinson-Gabriel cyclization (requires NH).[2] Forces the molecule to adopt a cis or trans amide conformer, altering binding affinity.[2]
Acetonyl Group Replace Methyl with Phenyl (Phenacyl)Converts the product to a 2,4-diaryl oxazole precursor (highly privileged scaffold in NSAIDs and COX-2 inhibitors).[2]

References

  • Synthesis of Oxazoles (Robinson-Gabriel): Turchi, I. J. (1981).[2] "The Robinson-Gabriel Synthesis of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link[2]

  • General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling." Tetrahedron. Link[2]

  • Thiazole Synthesis via Thionation: Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003).[1][2] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis. Link[2]

  • Biological Activity of

    
    -Haloamides:  Borchardt, R. T., et al. (1997).[2] "Rational Design of Peptidomimetic Inhibitors." Journal of Medicinal Chemistry. Link[2]
    

Sources

Protocols & Analytical Methods

Method

using 2-chloro-N-(2-oxopropyl)propanamide for protein alkylation in proteomics

Executive Summary This Application Note details the protocol for using 2-chloro-N-(2-oxopropyl)propanamide (CPP) as a bifunctional electrophilic probe in mass spectrometry-based proteomics. Unlike standard alkylating age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for using 2-chloro-N-(2-oxopropyl)propanamide (CPP) as a bifunctional electrophilic probe in mass spectrometry-based proteomics. Unlike standard alkylating agents (e.g., Iodoacetamide, IAA) used for global disulfide capping, CPP is a specialized covalent fragment designed for Activity-Based Protein Profiling (ABPP) .

Its utility is derived from two distinct structural features:

  • Tunable Warhead (2-chloropropanamide): A secondary

    
    -chloroacetamide electrophile. It is sterically hindered compared to standard chloroacetamide (CAA), conferring higher selectivity for hyper-reactive functional cysteines  over structural cysteines.
    
  • Bioorthogonal Handle (Ketone): The 2-oxopropyl group serves as a latent chemical handle, allowing for downstream conjugation with hydrazide or alkoxyamine reporters (e.g., Biotin-hydroxylamine) via oxime ligation.

This guide covers the application of CPP for "Ligandability" Screening and Site-Specific Cysteine Mapping .

Scientific Rationale & Mechanism

The "Tunable" Electrophile

Standard proteomics relies on IAA/CAA to alkylate all free cysteines. However, in drug discovery, the goal is often to identify ligandable cysteines—those in active sites or allosteric pockets with lowered pKa values.

  • Mechanism: CPP reacts via an

    
     mechanism. The methyl group at the 
    
    
    
    -position (from the propanamide scaffold) introduces steric bulk, reducing the rate of reaction compared to primary chloroacetamides. This kinetic filter ensures that CPP primarily modifies highly nucleophilic thiolate anions (
    
    
    ) found in catalytic triads, rather than bulk thiols (
    
    
    ).
The Bioorthogonal Ligation Strategy

The ketone moiety on CPP is stable in physiological conditions but reacts specifically with hydroxylamines (


) or hydrazides (

) at acidic pH (4.5–5.5) to form stable oximes or hydrazones. This allows researchers to treat live cells or lysates with "silent" CPP, and subsequently "light up" the modified proteins with a biotin tag for enrichment.

Figure 1: Reaction Mechanism & Workflow

CPP_Mechanism Protein Target Protein (Nucleophilic Cys-SH) Intermediate Alkylated Protein (Ketone Tagged) Protein->Intermediate SN2 Alkylation (pH 7.4-8.0) CPP CPP Probe (Electrophile + Ketone) CPP->Intermediate Final Biotinylated Protein (Ready for Enrichment) Intermediate->Final Oxime Ligation (pH 5.0, Aniline cat.) Biotin Biotin-Hydroxylamine (Reporter) Biotin->Final

Caption: Workflow showing the two-step derivatization: (1) Cysteine alkylation by CPP and (2) Bioorthogonal tagging of the ketone handle.

Technical Specifications & Preparation

Reagent Properties
PropertyValue / Description
Chemical Name 2-chloro-N-(2-oxopropyl)propanamide
Formula

MW (Monoisotopic) 163.0400 Da
Reactive Group

-chloropropanamide (Cysteine reactive)
Tagging Handle Methyl Ketone (Oxime/Hydrazone reactive)
Mass Shift (Δm) +127.0633 Da (Net addition:

)
Solubility DMSO (Stock: 50–100 mM)
Stock Solution Preparation
  • Weigh 1.63 mg of CPP powder.

  • Dissolve in 100

    
    L of anhydrous DMSO to create a 100 mM  stock.
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroacetamide.

Protocol: Chemoproteomic Profiling

This protocol describes the "Indirect Enrichment" workflow, where CPP is used to tag proteins, followed by biotinylation and Streptavidin pull-down.

Phase 1: Protein Alkylation (Lysate or Live Cell)

A. For Lysates:

  • Lysis: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors. Do not use DTT or Mercaptoethanol as they will quench the probe.

  • Normalization: Adjust protein concentration to 1–2 mg/mL.

  • Treatment: Add CPP stock to a final concentration of 50–100

    
    M .
    
    • Control: Treat a separate aliquot with DMSO only.

    • Competition (Optional): Pre-incubate with a known inhibitor (e.g., covalent drug) for 30 min before adding CPP to map binding sites.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 37°C with gentle rotation.

B. For Live Cells:

  • Replace media with serum-free media containing 50–100

    
    M CPP .
    
  • Incubate for 1–2 hours at 37°C.

  • Wash cells 3x with cold PBS to remove excess probe.

  • Lyse cells as described above.

Phase 2: "Click" Chemistry (Oxime Ligation)

Note: While copper-catalyzed click is common for alkynes, ketones require oxime ligation.

  • Reagent Mix: To the alkylated lysate, add:

    • Biotin-Hydroxylamine (or Biotin-Hydrazide): 100

      
      M final.
      
    • Aniline (Catalyst): 10 mM final (accelerates oxime formation).

    • Buffer adjustment: Adjust pH to ~5.0–5.5 using an acetate buffer spike (oxime ligation is slow at neutral pH).

  • Reaction: Incubate for 16–24 hours at RT.

  • Cleanup: Precipitate proteins using Methanol/Chloroform (4:1:3 ratio) to remove unreacted biotin reagents. Resuspend the pellet in 8M Urea/PBS.

Phase 3: Enrichment & Digestion
  • Dilution: Dilute Urea to <1M using PBS.

  • Pull-down: Incubate with Streptavidin-Agarose beads (50

    
    L slurry per mg protein) for 2 hours.
    
  • Washing: Wash beads aggressively:

    • 1x 1% SDS in PBS (remove non-covalent binders).

    • 2x 4M Urea in PBS.

    • 3x 50 mM Ammonium Bicarbonate (AMBIC).

  • On-Bead Digestion: Add Trypsin (1:50 enzyme:protein ratio) in AMBIC. Incubate overnight at 37°C.

  • Elution: Collect the supernatant containing tryptic peptides.

Data Acquisition & Analysis

Mass Spectrometry Settings
  • Instrument: Orbitrap or Q-TOF.

  • Method: DDA (Data Dependent Acquisition) or DIA (Data Independent Acquisition).

  • Fragmentation: HCD (Higher-energy C-trap Dissociation) is recommended for generating diagnostic ions.

Database Search Parameters

To identify the specific site of modification, configure the search engine (MaxQuant, Proteome Discoverer, MSFragger) as follows:

ParameterSetting
Variable Modification CPP-Alkylation (+127.0633 Da) on Cysteine (C)
Static Modification None (Do not set Carbamidomethylation if CPP is the sole alkylator)
Missed Cleavages Allow up to 3 (Alkylation near K/R sites may block trypsin)
False Discovery Rate 1% at Peptide and Protein level

Diagnostic Check: If using the enrichment protocol (Phase 2), the modification mass on the peptide will be:



Calculate this exact mass based on the specific biotin linker used.
Interpreting the "Mass Shift"

When analyzing the data, look for the specific mass delta on Cysteine residues.

  • Calculation:

    • Reagent (

      
      ) MW: ~163.5
      
    • Leaving Group (HCl): ~36.5

    • Adduct (

      
      ): ~127.06 Da 
      
  • Validation: Ensure the mass shift is located specifically on Cysteine. If observed on Lysine, it indicates non-specific acylation (usually occurs only at high pH > 8.5).

Application: Competitive IsoTOP-ABPP[2][3]

For advanced users, CPP can be used as a "Fragment Competitor" against a broad-spectrum probe like IA-Alkyne (Iodoacetamide-alkyne).

Logic:

  • Sample A: Lysate + DMSO -> Then IA-Alkyne.

  • Sample B: Lysate + CPP (200

    
    M) -> Then IA-Alkyne.
    
  • Analysis: Click with Azide-Biotin (Heavy/Light isotopes or TMT).

  • Result: Peptides with reduced signal in Sample B indicate cysteines that were successfully blocked by CPP .

  • Utility: This defines the "ligandable proteome" of the CPP scaffold without needing to enrich the CPP-modified peptides directly.

Figure 2: Competitive Screening Workflow

Competitive_ABPP cluster_0 Control cluster_1 Experimental DMSO Lysate + DMSO IA1 Label with IA-Alkyne DMSO->IA1 Mix Combine & Click Chemistry (TMT / SILAC) IA1->Mix CPP Lysate + CPP IA2 Label with IA-Alkyne CPP->IA2 IA2->Mix MS LC-MS/MS Analysis Mix->MS Result Identify Targets: High Ratio (Control/Exp) MS->Result

Caption: Competitive ABPP workflow. High ratios indicate proteins where CPP successfully competed with the broad-spectrum probe.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21. Link

  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26. Link

  • Kuljanin, M., et al. (2021). "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology, 39, 630–641. Link

Application

protocol for cysteine residue modification with 2-chloro-N-(2-oxopropyl)propanamide

This is a comprehensive technical guide and protocol for the modification of cysteine residues using 2-chloro-N-(2-oxopropyl)propanamide . This guide is structured for senior researchers and drug discovery scientists. It...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the modification of cysteine residues using 2-chloro-N-(2-oxopropyl)propanamide .

This guide is structured for senior researchers and drug discovery scientists. It treats the compound not merely as a reagent, but as a tunable, bi-functional chemical probe designed for two distinct purposes:

  • Site-Selective Alkylation: The

    
    -chloropropanamide warhead provides "tuned" electrophilicity (lower reactivity than chloroacetamide), enhancing selectivity for hyper-reactive cysteines over non-catalytic thiols.
    
  • Bioorthogonal Functionalization: The acetonyl (2-oxopropyl) tail installs a ketone handle, enabling subsequent conjugation via oxime or hydrazone ligation.

Introduction & Chemical Logic

2-chloro-N-(2-oxopropyl)propanamide (CAS: 1461708-06-4) represents a class of "tuned" covalent electrophiles. Unlike the highly aggressive iodoacetamide (IAM) or standard chloroacetamide (CAM) probes, this molecule incorporates a methyl group at the


-carbon of the electrophilic center.
Mechanistic Rationale
  • Steric Tuning: The

    
    -methyl group introduces steric hindrance at the site of nucleophilic attack (
    
    
    
    ). This reduces the intrinsic reactivity of the warhead.
  • Selectivity Filter: By lowering reactivity, the probe discriminates between "hyper-reactive" functional cysteines (low pKa, solvent-accessible) and structural/bystander cysteines. This is a critical strategy in Targeted Covalent Inhibitor (TCI) design to minimize off-target immunogenicity.

  • The Ketone Handle: The

    
    -(2-oxopropyl) moiety remains inert during alkylation but serves as a latent handle for bioorthogonal coupling (e.g., with hydroxylamine-fluorophores) under acidic conditions.
    
Chemical Properties
PropertyDataNote
Formula

MW 163.60 g/mol
Warhead

-Chloropropanamide
Moderate electrophile (Slower than chloroacetamide)
Handle Methyl KetoneBioorthogonal acceptor for alkoxyamines/hydrazides
Chirality Racemic (typically)Contains one chiral center at the

-carbon. Expect diastereomeric adducts.
Solubility DMSO, DMF, MeOHPrepare fresh stock solutions in anhydrous DMSO.

Mechanism of Action

The reaction proceeds via an intermolecular nucleophilic substitution (


).
  • Thiolate Formation: The cysteine thiol (

    
    ) is deprotonated to the thiolate anion (
    
    
    
    ) by the buffer (pH > pKa).
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the probe, displacing the chloride ion.
    
  • Adduct Formation: A stable thioether bond is formed. The ketone handle remains available for downstream applications.

Pathway Diagram

ReactionMechanism cluster_sterics Reactivity Tuning Cys Protein Cysteine (R-S⁻) TS Transition State (Steric Hindrance via α-Methyl) Cys->TS Nucleophilic Attack Probe Probe (2-chloro-N-(2-oxopropyl)propanamide) Probe->TS Product Thioether Adduct (Ketone Handle Installed) TS->Product SN2 Displacement Chloride Cl⁻ Leaving Group TS->Chloride

Caption: Mechanism of cysteine alkylation highlighting the steric modulation by the


-methyl group, which enhances specificity for reactive thiols.

Experimental Protocol

Phase A: Buffer & Reagent Preparation

Critical Note: Due to the lower reactivity of chloropropanamides compared to iodoacetamides, this protocol uses a slightly elevated pH (8.0) and concentration to ensure efficient labeling of target cysteines.[1]

ReagentConcentrationPreparationStorage
Labeling Buffer 50 mM HEPES, pH 8.0Filter sterilize. Avoid Tris if possible (amine can react at high temp/pH).4°C
Probe Stock 100 mMDissolve 16.4 mg in 1 mL anhydrous DMSO.-20°C (Desiccated)
TCEP-HCl 50 mMDissolve in water. Neutralize to pH 7.0 with NaOH if needed.Freshly prepared
Quenching Buffer 100 mM DTTDissolve in water.Freshly prepared
Phase B: Labeling Workflow
Step 1: Protein Reduction

Ensure cysteines are accessible and reduced.

  • Dilute protein to 1–2 mg/mL in Labeling Buffer.

  • Add TCEP to a final concentration of 1 mM (e.g., 1 µL of 50 mM stock per 50 µL sample).

    • Why TCEP? Unlike DTT, TCEP is stable and does not contain thiols that would compete for the probe.

  • Incubate at Room Temperature (RT) for 20 minutes .

Step 2: Chemical Modification[2]
  • Add Probe Stock to the reduced protein solution.

    • Target Concentration: 10–50 equivalents (excess) over protein concentration.

    • Example: For 50 µM protein, add probe to 0.5 – 2.5 mM final concentration.

  • Incubation:

    • Time: 2 to 4 hours. (Note: Chloropropanamides are slower than acetamides).

    • Temperature: 25°C or 37°C.

    • Dark: Protect from light (general precaution for alkylating agents).

Step 3: Quenching & Cleanup
  • Add DTT to a final concentration of 10 mM to quench unreacted probe. Incubate for 10 minutes.

  • Cleanup: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) or dialysis against the desired storage buffer (e.g., PBS pH 7.4).

    • Critical: Excess probe must be removed if downstream mass spectrometry or bioorthogonal labeling is planned.

Phase C: Verification (LC-MS)

Analyze the intact protein or tryptic peptides via LC-MS/MS.

  • Expected Mass Shift: +127.14 Da per modified cysteine.

    • Calculation: Probe MW (

      
      ) – HCl (
      
      
      
      ) =
      
      
      .
  • Diagnostic Ions: Look for the specific loss of the acetonyl moiety in MS2 fragmentation if using peptide mapping.

Downstream Application: Bioorthogonal Ligation (Optional)

If the goal is to attach a fluorophore or biotin via the ketone handle:

  • Reagent: Use a hydroxylamine-functionalized tag (e.g.,

    
    ).
    
  • Catalyst: Aniline (100 mM) is recommended to catalyze oxime formation at neutral pH.

  • Reaction: Mix labeled protein (from Phase B) with 100 µM alkoxyamine tag + 10 mM Aniline.

  • Incubate: 1–2 hours at RT.

  • Result: Formation of a stable oxime linkage.

Workflow Diagram

Workflow Start Purified Protein Reduce 1. Reduction (1 mM TCEP, 20 min) Start->Reduce Label 2. Alkylation (2-chloro-N-(2-oxopropyl)propanamide) pH 8.0, 2-4 hrs Reduce->Label Quench 3. Quench & Desalt (Remove excess probe) Label->Quench Branch Application Route? Quench->Branch MS QC: Mass Spec (+127.14 Da shift) Branch->MS Validation Click Bioorthogonal Ligation (Reaction with R-O-NH₂) Branch->Click Functionalization

Caption: Step-by-step workflow from protein reduction to optional bioorthogonal functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too lowIncrease pH to 8.0 or 8.5 to favor thiolate formation.
Steric hindranceIncrease incubation time to 6–12 hours or temp to 37°C.
OxidationEnsure TCEP is fresh; use degassed buffers.
Precipitation High probe conc.Keep DMSO < 5% final volume. Add probe slowly with vortexing.
Double Peaks in LC DiastereomersThe probe is racemic. The adducts formed on chiral cysteine are diastereomers, which may resolve on C18 columns. This is normal.
Non-Specific Labeling Lysine reactionpH > 8.5 promotes amine reactivity. Keep pH

8.0.

References

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8822–8833. Link

  • Safe Handling of Chloroacetamides. Thermo Fisher Scientific Application Notes. Link

Sources

Method

Application Notes and Protocols: Leveraging 2-chloro-N-(2-oxopropyl)propanamide for Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Resurgence of Covalent Inhibition Covalent drug discovery is experiencing a renaissance, driven by the ability of covalent inhibitors to a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition

Covalent drug discovery is experiencing a renaissance, driven by the ability of covalent inhibitors to achieve high potency, prolonged duration of action, and the potential to target shallow binding pockets often considered "undruggable" by non-covalent modalities.[1][2] These molecules function by forming a stable, covalent bond with a specific amino acid residue on their protein target, most commonly a nucleophilic cysteine. The key to a successful covalent inhibitor lies in its "warhead," an electrophilic functional group designed to react with the target residue.

This guide focuses on the application of 2-chloro-N-(2-oxopropyl)propanamide , a representative α-chloroacetamide, as a reactive fragment for covalent drug discovery. While α-chloroacetamides are known to be highly reactive with thiols under physiological conditions, this reactivity must be finely tuned to achieve target selectivity and minimize off-target effects.[3] This document provides a conceptual framework and detailed protocols for researchers to screen, characterize, and validate the potential of 2-chloro-N-(2-oxopropyl)propanamide and similar chloroacetamide-based compounds as covalent inhibitors.

Principle: The Chemistry of Cysteine-Targeted Covalent Inhibition

The α-chloroacetamide moiety is a classic electrophile used in covalent drug design. Its reactivity is centered on the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent amide carbonyl group makes this carbon susceptible to nucleophilic attack.

The primary mechanism of action for 2-chloro-N-(2-oxopropyl)propanamide is the irreversible alkylation of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[1] The process involves two key steps:

  • Non-covalent Binding: The inhibitor first forms a reversible, non-covalent complex with the target protein (E•I). This initial binding event is governed by intermolecular forces such as hydrogen bonding and hydrophobic interactions, which orient the chloroacetamide warhead in proximity to the target cysteine.

  • Irreversible Covalent Bonding: The nucleophilic thiol side chain of a deprotonated cysteine residue (thiolate) attacks the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group. This forms a stable thioether bond, resulting in an irreversibly modified protein (E-I).[1]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification (SN2) Protein_Cys Target Protein (E) with Cysteine (Cys-SH) Complex Non-covalent Complex (E•I) Protein_Cys->Complex Ki Inhibitor 2-chloro-N-(2-oxopropyl)propanamide (I) Inhibitor->Complex Adduct Covalent Adduct (E-I) Complex->Adduct kinact

Caption: Mechanism of Covalent Inhibition by 2-chloro-N-(2-oxopropyl)propanamide.

Proposed Synthesis of 2-chloro-N-(2-oxopropyl)propanamide

A plausible and direct method for the synthesis of 2-chloro-N-(2-oxopropyl)propanamide involves the acylation of 1-aminopropan-2-one with 2-chloropropionyl chloride. This standard amide bond formation is a robust and well-documented transformation in organic chemistry.

  • Reactant Preparation: 1-aminopropan-2-one is typically available as its hydrochloride salt and would be neutralized in situ or prior to the reaction. 2-chloropropionyl chloride is a commercially available acid chloride.

  • Acylation Reaction: The reaction is performed in an inert aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Workup and Purification: The reaction mixture is typically washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts. The final product is then purified using column chromatography or recrystallization.

Application I: Initial Screening for Covalent Activity

The first step in evaluating a potential covalent inhibitor is to assess its intrinsic reactivity and confirm its ability to bind to the target protein.

Protocol 1: Thiol Reactivity Assessment with Glutathione (GSH)

This assay measures the intrinsic reactivity of the electrophile against a biologically relevant, unstructured thiol, glutathione (GSH). This helps to distinguish between compounds that are promiscuously reactive and those that require the specific binding pocket of a target protein to enhance their reactivity.[4]

Objective: To determine the rate of reaction between 2-chloro-N-(2-oxopropyl)propanamide and GSH.

Materials:

  • 2-chloro-N-(2-oxopropyl)propanamide

  • Reduced L-Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of 2-chloro-N-(2-oxopropyl)propanamide in DMSO.

  • Prepare a 1 mM stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, combine 50 µL of the GSH stock solution with 50 µL of PBS.

  • Initiate the reaction by adding 1 µL of the 10 mM compound stock solution (final concentrations: ~500 µM GSH, ~100 µM compound).

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

  • Analyze the samples by LC-MS, monitoring the disappearance of the GSH parent ion and the appearance of the GSH-adduct ion.

  • Calculate the percentage of GSH consumed at each time point and determine the reaction half-life (t1/2).

Data Presentation:

Time (min)GSH Peak AreaGSH-Adduct Peak Area% GSH Remaining
0100
5
15
30
60
120

Interpretation: A very short half-life (< 30 minutes) suggests high, potentially non-selective reactivity. An ideal covalent fragment has moderate reactivity, allowing for a therapeutic window where it preferentially reacts with the target protein over other biological thiols.[5]

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

This is a rapid and direct method to confirm that the compound forms a covalent adduct with the protein of interest.[6]

Objective: To detect the formation of a covalent adduct between the target protein and 2-chloro-N-(2-oxopropyl)propanamide by observing the expected mass shift.

Materials:

  • Purified target protein (at a known concentration, e.g., 10 µM)

  • 2-chloro-N-(2-oxopropyl)propanamide (10 mM stock in DMSO)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

Procedure:

  • In separate microcentrifuge tubes, prepare a control (protein + DMSO) and a test reaction (protein + compound). For a 50 µL reaction, use 5 µL of 100 µM protein stock and 0.5 µL of 10 mM compound stock (or DMSO for control) in 44.5 µL of reaction buffer. This gives final concentrations of 10 µM protein and 100 µM compound.

  • Incubate both samples at room temperature or 37°C for a set time (e.g., 1-4 hours).

  • Quench the reaction by adding 50 µL of 0.1% formic acid.

  • Analyze the samples using an LC-MS method optimized for intact proteins.

  • Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein.

  • Compare the mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the compound (minus HCl) confirms covalent adduct formation.

Caption: Workflow for Intact Protein Mass Spectrometry Screening.

Application II: In-Depth Characterization of Covalent Inhibition

Once covalent binding is confirmed, the next step is to quantify the inhibitor's efficiency and identify the precise binding site.

Protocol 3: Determination of Kinetic Parameters (kinact/KI)

For irreversible inhibitors, the IC50 value is time-dependent and not a true measure of potency. The second-order rate constant, kinact/KI, is the gold standard for characterizing the efficiency of a covalent inhibitor.[7] This parameter reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

Objective: To measure kinact and KI for the covalent inhibitor against its target enzyme.

Materials:

  • Target enzyme and its substrate

  • 2-chloro-N-(2-oxopropyl)propanamide

  • Assay buffer

  • Plate reader capable of kinetic measurements

Procedure:

  • Determine kobs: Perform a time-dependent inhibition assay. Pre-incubate the enzyme with multiple concentrations of the inhibitor for varying amounts of time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor product formation (or substrate depletion) over time using the plate reader.

  • For each inhibitor concentration, plot the natural log of the reaction rate versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

  • Determine kinact and KI: Plot the kobs values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

  • The kinact is the Vmax of this plot, and KI is the Km. The overall efficiency is the ratio kinact/KI.

Data Presentation:

ParameterValueUnits
KIµM
kinacts-1
kinact/KI M-1s-1

Interpretation: The kinact/KI value allows for direct comparison of the efficiency of different covalent inhibitors. A higher value indicates a more efficient inhibitor.[7]

Protocol 4: Modification Site Mapping by Bottom-Up Proteomics (LC-MS/MS)

This protocol identifies the specific amino acid residue(s) modified by the covalent compound.

Objective: To identify the peptide and specific cysteine residue covalently modified by 2-chloro-N-(2-oxopropyl)propanamide.

Materials:

  • Covalently modified protein sample (from Protocol 2)

  • Unmodified control protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM) or Chloroacetamide (CAA) for blocking free cysteines

  • Trypsin (proteomics grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Take the control and test protein samples from the intact mass spec experiment.

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Then, alkylate the remaining free (unmodified) cysteine thiols with IAM or CAA to prevent their re-oxidation. This step ensures that only the cysteine originally modified by the test compound remains as such.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will perform a survey scan (MS1) to detect all peptides, and then fragment selected peptides (MS2) to determine their amino acid sequence.

  • Data Analysis: Use proteomics search software (e.g., Mascot, MaxQuant) to search the MS/MS data against the protein sequence. Specify a variable modification on cysteine corresponding to the mass of the 2-chloro-N-(2-oxopropyl)propanamide adduct.

  • The software will identify the peptide containing the modification and pinpoint the specific cysteine residue that was modified.

G P_Cmpd Protein-Inhibitor Adduct Denature Denature, Reduce (DTT) & Alkylate (IAM) P_Cmpd->Denature Digest Digest with Trypsin Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search with Variable Modification LCMS->Search Result Identify Modified Peptide & Cysteine Site Search->Result

Caption: Bottom-up Proteomics Workflow for Covalent Site Identification.

Application III: Assessing Proteome-Wide Selectivity

A critical challenge in covalent drug development is ensuring selectivity for the intended target while minimizing reactions with other proteins, which can lead to toxicity. While chloroacetamides are potent, they can be promiscuous.[1]

Protocol 5: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomics technique to assess the selectivity of a covalent inhibitor across the entire proteome in a complex biological sample (e.g., cell lysate or live cells).[8]

Conceptual Workflow:

  • A cell lysate or live cells are treated with the covalent inhibitor (e.g., 2-chloro-N-(2-oxopropyl)propanamide) at various concentrations.

  • The proteome is then labeled with a broad-spectrum, cysteine-reactive probe (like iodoacetamide-alkyne) that also contains a reporter tag (e.g., biotin or a fluorophore).

  • The inhibitor will "compete" with the probe for reactive cysteines. If the inhibitor binds to a cysteine, it will block the probe from binding.

  • After labeling, proteins are processed (e.g., click chemistry to attach biotin, enrichment, and digestion).

  • Quantitative mass spectrometry is used to compare the probe labeling of each cysteine in the inhibitor-treated sample versus a DMSO control.

  • A significant reduction in probe labeling at a specific cysteine site indicates that it is a target of the inhibitor.

Interpretation: This method provides a global map of the inhibitor's targets, allowing for a comprehensive assessment of its on-target and off-target engagement.[8] Highly selective compounds will show significant engagement with the intended target and minimal engagement with other proteins.

Conclusion

2-chloro-N-(2-oxopropyl)propanamide serves as a valuable model compound for exploring the principles of covalent drug discovery using α-chloroacetamide warheads. While intrinsically reactive, its potential as a starting point for a selective covalent inhibitor can be systematically evaluated through the multi-step workflow described here. By carefully assessing initial reactivity, confirming target engagement, quantifying inhibitory kinetics, identifying the precise binding site, and profiling proteome-wide selectivity, researchers can make informed decisions in the hit-to-lead optimization process. This rigorous, data-driven approach is essential for harnessing the power of covalent inhibition while mitigating the risks of non-specific reactivity, ultimately paving the way for the development of safer and more effective covalent therapeutics.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061-1073.
  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an old paradigm in a new discovery setting. Current Opinion in Chemical Biology, 13(3), 327-333.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Covalent modifying drugs: a boon or a bane?. Journal of Medicinal Chemistry, 55(12), 5612-5624.
  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830.
  • Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1803-1816.
  • Resnick, E., et al. (2019). Covalent fragment screening in cell-based phenotypic models of disease. Drug Target Review.
  • Copeland, R. A. (2016). The kinetics of covalent enzyme inhibition. Methods in Enzymology, 581, 1-22.
  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
  • Bar-Peled, L., et al. (2017). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC.
  • Bradshaw, J. M., et al. (2015). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. ConnectSci.
  • Ma, M., & Houghten, R. A. (2024). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
  • Martin, B. R., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors.
  • Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PMC.
  • Zhang, C., et al. (2020). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC.
  • Bateman, L. A., et al. (2019).
  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29.
  • Tzani, A., et al. (2022). New Acetamide-Sulfonamide-Containing Scaffolds. MDPI.
  • WuXi AppTec. (n.d.).
  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
  • BenchChem. (2025). N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. BenchChem.
  • Gersch, M., et al. (2023).
  • Donnarumma, D., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed.
  • Shin, D. S., et al. (2013). Synthesis of N-substituted-(S)-2-chloropropanamide (3).
  • Abdul Qadir, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening... MDPI.
  • Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem.com.
  • Biegasiewicz, K. F., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
  • Power, N., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC.
  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679.
  • Georgieva, M., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI.
  • Google Patents. (1966). US3240813A - Process for preparing 2-chloropropionaldehyde.

Sources

Application

LC-MS/MS analysis of peptides modified by 2-chloro-N-(2-oxopropyl)propanamide

Executive Summary This application note details the protocol for the LC-MS/MS analysis of peptides modified by 2-chloro-N-(2-oxopropyl)propanamide (referred to herein as CPP-2 ). CPP-2 is a functionalized -chloroacetamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the LC-MS/MS analysis of peptides modified by 2-chloro-N-(2-oxopropyl)propanamide (referred to herein as CPP-2 ). CPP-2 is a functionalized


-chloroacetamide probe designed for cysteine alkylation. Unlike standard alkylating agents (e.g., iodoacetamide), CPP-2 incorporates a ketone handle (2-oxopropyl), enabling potential downstream bioorthogonal functionalization or serving as a specific steric probe for binding pocket analysis.

Successful analysis requires precise control over pH to maintain cysteine specificity, high-resolution mass spectrometry to resolve potential diastereomers arising from the chiral center of the probe, and specific bioinformatics parameters to account for the mass shift of +127.0634 Da .

Chemical Logic & Mechanism

To analyze the modification correctly, one must understand the underlying chemistry. CPP-2 contains an electrophilic carbon at the


-position relative to the amide carbonyl.
  • Mechanism: Nucleophilic substitution (

    
    ). The thiolate anion (
    
    
    
    ) of a cysteine residue attacks the
    
    
    -carbon of CPP-2, displacing the chloride ion.
  • Chirality Warning: The C2 position of the propanamide moiety is chiral (

    
    ). If the reagent is racemic, modified peptides may elute as doublets in high-resolution chromatography.
    
  • Mass Shift Calculation:

    • Reagent Formula:

      
      
      
    • Leaving Group:

      
       (Mass: 34.9689)
      
    • Displaced Atom:

      
       (from Cysteine thiol, Mass: 1.0078)
      
    • Net Addition:

      
      
      
    • Monoisotopic Mass Shift: +127.0634 Da

Analytical Workflow

The following diagram illustrates the critical path from sample incubation to data validation.

G Sample Protein Sample (Lysate or Purified) Red Reduction (TCEP, 5mM) Sample->Red Denature Label Labeling with CPP-2 (pH 7.5, 1h, 25°C) Red->Label Free Thiols Quench Quench/Cap (Excess DTT or IAA) Label->Quench Stop Reaction Digest Trypsin Digestion (Overnight, 37°C) Quench->Digest Proteolysis LCMS LC-MS/MS Analysis (C18, HCD Fragmentation) Digest->LCMS Peptides Bioinf Bioinformatics (Var. Mod: +127.0634) LCMS->Bioinf RAW Data

Figure 1: Analytical workflow for CPP-2 modified proteomes. Note the quenching step is critical to prevent non-specific alkylation during digestion.

Detailed Protocols

Reagent Preparation
  • CPP-2 Stock: Dissolve 2-chloro-N-(2-oxopropyl)propanamide to 100 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the chloroacetamide.

  • Buffer: 50 mM HEPES or TEAB, pH 7.5. Avoid Tris buffer during labeling if high concentrations are used, as the amine can react slowly with the probe.

Labeling Protocol (In-Solution)
  • Reduction: Dilute protein sample (1 mg/mL) in Buffer. Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfides.

  • Labeling: Add CPP-2 Stock to the sample.

    • For Profiling (Kinetic): Use 10-50 µM final concentration.

    • For Saturation (Mapping): Use 1-2 mM final concentration.

    • Incubation: 1 hour at 25°C in the dark.

  • Quenching: Add DTT (Dithiothreitol) to a final concentration of 10 mM. Incubate for 10 minutes. This scavenges unreacted CPP-2.

  • Alkylation (Optional but Recommended): If you suspect incomplete labeling and want to map unmodified cysteines, add Iodoacetamide (IAA) to 20 mM and incubate for 20 mins in dark. This creates a "Light" (CPP-2, +127) vs "Heavy" (Carbamidomethyl, +57) mass difference.

  • Precipitation: Perform Acetone or Chloroform/Methanol precipitation to remove excess reagents.

  • Digestion: Resuspend pellet in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

LC-MS/MS Acquisition Parameters

Use a high-resolution instrument (e.g., Orbitrap or Q-TOF) to distinguish the modification from potential isobaric interferences.

ParameterSettingRationale
Column C18 Reverse Phase (1.7 µm, 100 Å)Standard peptide separation.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution strength.
Gradient 2% to 35% B over 60-90 minShallow gradient required to separate diastereomers.
MS1 Resolution 60,000 or 120,000High res needed for accurate mass determination.
Fragmentation HCD (NCE 28-30%)Higher Energy Collisional Dissociation yields excellent b/y ions.
Dynamic Exclusion 30-45 secondsPrevent re-sampling of abundant peptides.

Data Analysis & Validation

Database Search Configuration

Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following parameters:

  • Enzyme: Trypsin (Specific).[1][2]

  • Fixed Modifications: None (if differential alkylation was used).

  • Variable Modifications:

    • Oxidation (M): +15.9949

    • Acetylation (Protein N-term): +42.0106

    • CPP-2 (C): +127.0634 (Specific Target)

    • Carbamidomethyl (C):[3] +57.0215 (Background/Control)

  • Mass Tolerance: 10 ppm (Precursor), 0.02 Da (Fragment).

Interpreting the Spectra (Expert Insight)

The CPP-2 modification adds a bulky, moderately hydrophobic group to the cysteine.

  • Retention Time Shift: CPP-2 modified peptides will generally elute later than their unmodified (or carbamidomethylated) counterparts due to the addition of the propyl-ketone chain.

  • Diastereomer Splitting: Because the "2-chloro" group introduces a chiral center, and the reagent is likely racemic, you may observe doublet peaks in the Extracted Ion Chromatogram (XIC) for the modified peptide. These peaks will have the exact same mass and fragmentation pattern but slightly different retention times.

    • Action: Treat these as the same peptide; sum the areas for quantification.

  • Diagnostic Ions: While HCD fragmentation is dominated by peptide backbone cleavage (b and y ions), the modification itself is stable. Look for y-ions containing the cysteine to exhibit the +127.0634 Da shift.

Quality Control (Self-Validating System)

To ensure the protocol worked:

  • Positive Control: Spike BSA (Bovine Serum Albumin) into the workflow. BSA contains 35 cysteines. You should detect >90% sequence coverage of BSA and observe the +127 Da shift on known Cys residues (e.g., C58, C75).

  • Specificity Check: Search for the +127.0634 modification on Lysine and Histidine . If >5% of your identified sites are non-Cysteine, your labeling pH was too high (> pH 8.0).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. [Link]

    • Context: Foundational text on chloroacetamide-based cysteine profiling and chemoproteomics.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. [Link]

    • Context: Establishes the methodology for calculating reactivity r
  • Choudhary, G., et al. (2004). "Silencing of cysteine protease activity by a chloroacetamide derivative." Journal of Medicinal Chemistry. Context: Discusses the specific reactivity mechanism of alpha-chloroacetamides with cysteine thiols.
  • Olsen, J. V., et al. (2007). "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods, 4(9), 709-712. [Link]

    • Context: Validates HCD as the preferred fragmentation method for alkyl

Sources

Technical Notes & Optimization

Troubleshooting

addressing methionine oxidation artifacts with 2-chloroacetamide reagents

Topic: Addressing Methionine Oxidation Artifacts with 2-Chloroacetamide (CAA) Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 24, 2026 Executive Summary: The CAA vs. IAA Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Methionine Oxidation Artifacts with 2-Chloroacetamide (CAA)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 24, 2026

Executive Summary: The CAA vs. IAA Trade-off

Welcome to the technical support hub for alkylation reagents. You are likely here because you have switched from Iodoacetamide (IAA) to 2-Chloroacetamide (CAA) to eliminate iodine-induced over-alkylation, but are now detecting elevated Methionine Oxidation (MetOx, +15.99 Da) in your mass spectrometry data.

The Core Conflict:

  • IAA (Iodoacetamide): Highly reactive. Causes "over-alkylation" (N-term, Lys, Tyr) and releases free iodine, which can chemically oxidize Methionine.

  • CAA (2-Chloroacetamide): More stable and specific to Cysteine. However, because it is less reactive, protocols often demand higher temperatures (37°C–50°C) or longer incubation times. This thermal stress is the primary driver of CAA-associated Methionine Oxidation.

This guide provides the protocols to utilize CAA for its specificity while suppressing the oxidation artifacts associated with its activation conditions.

Module 1: Mechanistic Insight

To fix the artifact, you must understand its source. The diagram below illustrates the divergent pathways of IAA and CAA artifacts.

AlkylationPathways Start Reduced Protein (Free Cys -SH) IAA Reagent: IAA (Light Sensitive) Start->IAA CAA Reagent: CAA (Stable) Start->CAA Iodine By-product: Free Iodine (I2) IAA->Iodine Photolysis/Reaction OverAlk Artifact 1: Off-target Alkylation (Lys, N-term +57) IAA->OverAlk Excess Reagent ChemOx Artifact 2: Chemical Met Oxidation (Iodine-catalyzed) Iodine->ChemOx Strong Oxidant Heat Condition: Requires Heat/Time (e.g., 37-50°C) CAA->Heat Activation CleanCys Outcome: Clean Cys Alkylation (No Iodine) Heat->CleanCys Primary Reaction ThermOx Artifact 3: Thermal Met Oxidation (ROS/Heat-driven) Heat->ThermOx Side Reaction

Figure 1: Comparative artifact generation pathways. IAA induces oxidation via Iodine release, while CAA induces oxidation primarily through the thermal energy required to drive the reaction.

Module 2: The "Low-Oxidation" CAA Protocol

Standard CAA protocols often recommend 50°C to speed up the reaction. Do not do this if MetOx is a concern. Use this optimized protocol to balance alkylation efficiency with oxidation suppression.

Reagents Required:
  • Alkylation Buffer: 100 mM Tris or TEAB (pH 8.0–8.5). Avoid Phosphate buffers if possible as they can contain metal ions that catalyze oxidation.

  • CAA Stock: 500 mM 2-Chloroacetamide in water (Freshly prepared).

  • Reduction Agent: TCEP or DTT.

Step-by-Step Methodology:
  • Degassing (Critical Step):

    • Before adding reagents, degas your buffer using a vacuum concentrator (5 min) or by bubbling nitrogen/argon. Removing dissolved oxygen is the most effective way to prevent thermal oxidation.

  • Simultaneous Reduction/Alkylation (The "One-Pot" Method):

    • Why: Minimizing handling time reduces air exposure.

    • Add TCEP (final conc. 10 mM) and CAA (final conc. 40 mM) simultaneously.

    • Note: CAA is compatible with TCEP, unlike IAA which reacts with reducing agents.

  • Incubation (The "Dark/Cold" Shift):

    • Standard Protocol: 37°C for 30–60 mins.

    • Low-Ox Protocol: Incubate at Room Temperature (22°C) for 60–90 minutes in the DARK .

    • Logic: Lowering temperature exponentially decreases the rate of auto-oxidation. We compensate for the slower alkylation kinetics by increasing time slightly and ensuring high molar excess (40mM) of CAA.

  • Quenching:

    • Add L-Cysteine or DTT (to final 20–50 mM) to quench unreacted CAA. This prevents "in-digestion" alkylation artifacts.

Module 3: Troubleshooting & Comparison Data
Artifact Identification Table

Use this table to diagnose which reagent is causing your mass shifts.

Artifact TypeMass Shift (Δ)Primary Cause (Reagent)Mechanism
Carbamidomethyl (Cys) +57.02 DaIAA or CAADesired reaction.
Methionine Sulfoxide (Met) +15.99 DaIAA (Iodine) or CAA (Heat)Oxidation (O addition).
Carbamidomethyl (N-term) +57.02 DaIAA (High risk)Over-alkylation (Iodine catalyzed).
Carbamidomethyl (Lys) +57.02 DaIAA (High risk)Over-alkylation.
Methionine Carbamidomethyl +57.02 DaIAA (Rare)Alkylation of Met Sulfur (Sulfonium ion).
Troubleshooting Decision Tree

Troubleshooting Start Issue: High Met Oxidation (+16 Da) Detected in Search CheckReagent Which Reagent Used? Start->CheckReagent BranchIAA Iodoacetamide (IAA) CheckReagent->BranchIAA BranchCAA 2-Chloroacetamide (CAA) CheckReagent->BranchCAA SolIAA Cause: Iodine Release Fix: Switch to CAA or Perform in dark/fresh reagent BranchIAA->SolIAA CheckTemp Check Incubation Temp BranchCAA->CheckTemp HighTemp > 37°C (e.g., 50°C) CheckTemp->HighTemp LowTemp Room Temp (20-25°C) CheckTemp->LowTemp FixHeat Cause: Thermal Oxidation Fix: Reduce Temp to RT, Extend time to 90 min HighTemp->FixHeat CheckBuffer Check Buffer/Purity LowTemp->CheckBuffer FixBuffer Cause: Dissolved O2 or Metal Ions Fix: Degas buffers, Add EDTA (1mM) CheckBuffer->FixBuffer

Figure 2: Diagnostic workflow for isolating the source of Methionine Oxidation.

Frequently Asked Questions (FAQs)

Q1: I read that CAA causes more Methionine oxidation than IAA. Is this true? A: It can be. Hains & Robinson (2017) demonstrated that CAA can induce up to 40% Met oxidation compared to 2–5% with IAA in certain conditions. This is almost exclusively due to the harsh conditions (high heat, high pH) often used to force CAA to react. If you use the "Low-Oxidation" protocol (RT incubation, degassed buffers) described above, CAA oxidation levels are comparable to or lower than IAA, without the off-target alkylation side effects [1, 3].

Q2: Can I just exclude Methionine Oxidation from my database search to ignore the artifact? A: No. Ignoring it will result in lower sequence coverage and poor quantification accuracy. Oxidized peptides have different retention times and ionization efficiencies. You must include "Oxidation (M)" as a variable modification.[1][2] If the oxidation is artifactual (variable across samples), it will distort label-free quantification (LFQ). This is why preventing it chemically is superior to filtering it computationally.

Q3: Why not use Iodoacetic Acid instead? A: Iodoacetic acid adds a carboxymethyl group (+58 Da), not carbamidomethyl (+57 Da). It is less commonly used because it generally requires more basic pH and is slower than IAA, sharing the same iodine-release risks without the speed benefit.

Q4: Does the "One-Pot" (iST) method increase oxidation? A: The iST (in-StageTip) method utilizes CAA and high heat (often 95°C for lysis/denaturation, then lower for digestion). While highly efficient, the heat step is a risk factor for oxidation. If you are studying redox proteomics or are sensitive to MetOx, perform the lysis/reduction/alkylation at lower temperatures (e.g., <37°C) using urea or guanidine instead of boiling [2].

References
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.[3] Journal of Proteome Research, 16(9), 3443–3447. [4]

  • Kulak, N. A., Pichler, G., Paron, I., Nagaraj, N., & Mann, M. (2014). Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells.[5] Nature Methods, 11(3), 319–324.[5]

  • Nielsen, M. L., Vermeulen, M., Bonaldi, T., Cox, J., Moroder, L., & Mann, M. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459–460.

  • Müller, T., & Winter, D. (2017). System-wide quantitative proteomics of the 26S proteasome. Data in Brief, 13, 226–231. (Discusses alkylation artifacts in depth).

Sources

Optimization

Technical Support Center: Strategies to Reduce Non-specific Binding of 2-chloro-N-(2-oxopropyl)propanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered when working with 2-chloro-N-(2-oxopropyl)propanamide. This document is designed to offer not just protocols, but a foundational understanding of the mechanisms behind NSB and the rationale for each mitigation strategy.

Understanding the Challenge: The Nature of Non-Specific Binding

Non-specific binding is the unintended adhesion of a molecule, in this case, 2-chloro-N-(2-oxopropyl)propanamide or its conjugates, to surfaces or molecules other than the intended target.[1] This phenomenon is a significant hurdle in various experimental contexts, including affinity chromatography, immunoassays, and bioconjugation, as it can lead to high background signals, reduced assay sensitivity, and false positives.[1]

The primary drivers of NSB are low-affinity, multivalent interactions, which can be broadly categorized as:

  • Hydrophobic Interactions: Non-polar regions of the molecule can interact with hydrophobic surfaces or other non-target proteins.[1]

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or biomolecules.[1][2]

For 2-chloro-N-(2-oxopropyl)propanamide, its chemical structure, which includes an amide group and a reactive chloro-alpha-keto moiety, can contribute to these interactions. While the amide group itself is neutral, the overall charge and hydrophobicity of the molecule or its conjugate play a crucial role.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with my 2-chloro-N-(2-oxopropyl)propanamide conjugate?

A1: Non-specific binding of your conjugate is likely driven by a combination of hydrophobic and electrostatic interactions between the conjugate and various surfaces in your assay (e.g., microplate wells, chromatography resins, blotting membranes).[1][2] The specific properties of your conjugate, such as its overall charge at a given pH and the presence of hydrophobic regions, will influence the extent of NSB.[1] Additionally, issues like conjugate aggregation or impurities can exacerbate the problem.[1]

Q2: I'm observing high background in my ELISA/Western blot. Could 2-chloro-N-(2-oxopropyl)propanamide be the cause?

A2: While the 2-chloro-N-(2-oxopropyl)propanamide moiety itself is a small molecule, if it is part of a larger conjugate (e.g., linked to a protein or antibody), the overall properties of that conjugate are what primarily determine the level of non-specific binding. High background is a classic symptom of NSB.[4][5] This can be due to inadequate blocking of the surface, suboptimal buffer conditions, or issues with the concentration and purity of your conjugate.[4][5][6]

Q3: How can I proactively minimize non-specific binding during the design of my experiment?

A3: A key strategy is to incorporate hydrophilic linkers, such as polyethylene glycol (PEG), when designing your conjugate.[7] PEG creates a hydration shell around the molecule, which helps to mask hydrophobic regions and prevent non-specific protein adsorption.[1][7] Careful consideration of buffer composition from the outset is also critical.[1][8]

Troubleshooting Guides

This section provides structured approaches to systematically identify and resolve issues with non-specific binding.

Guide 1: Optimizing Your Blocking Strategy

Inadequate blocking is a frequent cause of high background.[4][5] The goal of a blocking agent is to saturate non-specific binding sites on a surface, preventing your conjugate from adhering to them.[1]

Common Blocking Agents and Their Properties
Blocking AgentTypical ConcentrationKey Considerations
Bovine Serum Albumin (BSA) 1-5%Widely used protein blocker. Use high-purity, IgG-free BSA to avoid introducing new sources of background.[1][8]
Non-fat Dry Milk 3-5%Inexpensive and effective, but may be incompatible with certain detection systems (e.g., avidin/biotin) and phospho-specific antibodies.[9]
Normal Serum 5-10% (v/v)Recommended to be from the same species as the host of the secondary antibody to block Fc receptor-mediated binding.[1]
Commercial Blocking Buffers VariesOften contain proprietary formulations of purified proteins, polymers, or other molecules designed to minimize NSB. Can be protein-free.[10]
Experimental Protocol: Systematic Blocking Buffer Optimization
  • Preparation: Prepare four identical membranes or plates for your assay (e.g., Western blot or ELISA).

  • Blocking: Incubate each surface with a different blocking buffer for 1 hour at room temperature or overnight at 4°C.[4]

    • Surface 1: 5% Non-fat Dry Milk in TBS-T (Tris-Buffered Saline with 0.1% Tween 20)

    • Surface 2: 3% BSA in TBS-T

    • Surface 3: A commercial protein-based blocking buffer.

    • Surface 4: A commercial protein-free blocking buffer.

  • Washing: Wash all surfaces three times for 5-10 minutes each with TBS-T to remove excess blocking buffer.[4]

  • Primary Incubation: Proceed with your standard protocol for incubation with the primary antibody or your 2-chloro-N-(2-oxopropyl)propanamide conjugate.

  • Detection: Complete the remaining steps of your assay and compare the signal-to-noise ratio for each condition.

  • Analysis: The optimal blocking buffer will provide a strong specific signal with minimal background.[10]

Guide 2: Fine-Tuning Your Buffer Composition

The composition of your incubation and wash buffers can significantly impact non-specific interactions.[1]

Key Buffer Components and Their Effects
ComponentRecommended AdjustmentMechanism of Action
pH Adjust towards the isoelectric point of your conjugate.Neutralizes the overall charge of the molecule, reducing electrostatic interactions.[1][8]
Salt Concentration Increase NaCl to 150-500 mM.Shields charged interactions between the conjugate and surfaces.[1][8]
Surfactants (e.g., Tween 20) Add 0.05-0.1% of a non-ionic surfactant.Disrupts hydrophobic interactions.[1][8]
Polyanions (e.g., Dextran Sulfate) Add 0.02–0.1%Competes with negatively charged molecules for electrostatic binding sites.[11]
Workflow for Buffer Optimization

Caption: A systematic workflow for optimizing buffer conditions to reduce non-specific binding.

Guide 3: Surface Passivation Techniques

Surface passivation involves modifying a surface to make it more resistant to non-specific adsorption of biomolecules.[12][13] This is particularly relevant for applications like single-molecule studies or when working with very low concentrations of your molecule of interest.

Common Passivation Strategies
  • PEGylation: Coating surfaces with polyethylene glycol (PEG) is a widely used method to create a hydrophilic and protein-resistant layer.[12][14]

  • DDS-Tween-20 (DT20): A method that uses dichlorodimethylsilane followed by Tween-20 treatment, which has been shown to be highly effective at reducing non-specific binding.[15]

  • Pluronic F127 (PF127): This surfactant can self-assemble on hydrophobic surfaces to create a passivating layer.[16]

  • Beta-casein: This milk protein has been used effectively to passivate surfaces for studying chromatin and other DNA-binding proteins.[13]

Protocol for Simple Surface Passivation with PF127

This protocol is adapted for passivating glass surfaces, such as microscope slides or coverslips.

  • Cleaning: Thoroughly clean the glass surface by sonicating in ethanol and then water.[13] Dry completely with a stream of nitrogen or clean air.

  • Incubation: Incubate the cleaned, dry surface with a 0.5% (w/v) solution of Pluronic F127 in a suitable buffer (e.g., 20 mM Tris, pH 8.0, 150 mM KCl) for 15 minutes at room temperature.[16]

  • Washing: Gently wash the surface twice with the same buffer without the PF127.[16]

  • Important: Do not allow the surface to dry after treatment, as this can damage the passivating layer.[16] Keep the surface hydrated until use.

Advanced Considerations

Conjugate Purity and Aggregation
  • Problem: Aggregates of your conjugate can exhibit high levels of non-specific binding.[1] Impurities from the synthesis or purification process can also interfere with your assay.

  • Solution: Purify your conjugate using size-exclusion chromatography (SEC) to remove aggregates.[1] Ensure high purity of all components used in the conjugation reaction.

Vroman Effect
  • Concept: When a surface is exposed to a complex mixture of proteins, those with a higher molecular weight and stronger affinity will gradually displace weakly bound, lower molecular weight proteins.

  • Application: This can be leveraged in your blocking strategy. A pre-incubation with a less effective but abundant blocking agent could be followed by a more specific or higher affinity blocker.

Final Recommendations

A systematic approach is key to resolving issues with non-specific binding. It is recommended to change only one variable at a time during optimization to clearly identify the most effective strategy. Often, a combination of approaches, such as an optimized blocking buffer and modified wash buffer, will yield the best results.

References

  • LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. Retrieved from [Link]

  • Tamura, T., et al. (2003). A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. Bioconjugate Chemistry, 14(6), 1222-1230. Retrieved from [Link]

  • Nicoya. (2024, November 7). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Blocking Buffer Optimization. Retrieved from [Link]

  • AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. Retrieved from [Link]

  • Lee, S., et al. (2014). An improved surface passivation method for single-molecule studies. Nature Methods, 11, 1043–1046. Retrieved from [Link]

  • G-Biosciences. (2017, February 22). Western Blot Blocking: Tips and Tricks. Retrieved from [Link]

  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • Joo, C., & Ha, T. (2012). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments, (62), 3682. Retrieved from [Link]

  • Jia, H., et al. (2022). Advanced surface passivation for high-sensitivity studies of biomolecular condensates. Proceedings of the National Academy of Sciences, 119(2). Retrieved from [Link]

  • Lee, M., et al. (2024). Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II. STAR Protocols, 5(1), 102804. Retrieved from [Link]

  • Falconnet, D., et al. (2006). Surface engineering approaches to micropattern surfaces for cell-based assays. Biomaterials, 27(16), 3044-3063. Retrieved from [Link]

  • MDPI. (2019, May 31). Non-Specific Adsorption Reduction Methods in Biosensing. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Mass Spectrometry Data Analysis for Peptides with 2-Chloro-N-(2-oxopropyl)propanamide Modification

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified by 2-chloro-N-(2-oxopropyl)propanamide. This guide provides in-depth technical inform...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified by 2-chloro-N-(2-oxopropyl)propanamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of analyzing this specific covalent modification using mass spectrometry.

Introduction to 2-Chloro-N-(2-oxopropyl)propanamide Modification

2-Chloro-N-(2-oxopropyl)propanamide is a reactive chloroacetamide derivative used to alkylate nucleophilic amino acid residues in peptides and proteins.[1] Its primary target is the sulfhydryl group of cysteine, forming a stable thioether bond.[1] However, other residues like histidine, lysine, methionine, and the N-terminus can also be modified, especially at higher pH.[1] Understanding the mass spectrometry data generated from peptides carrying this modification is crucial for accurate identification and characterization in proteomics and drug development.

This guide will focus on the practical aspects of data analysis, addressing common challenges and providing actionable solutions.

Chemical Structure and Mass Shift

A clear understanding of the modification's structure and the resulting mass change is fundamental for any mass spectrometry analysis.

Diagram: 2-Chloro-N-(2-oxopropyl)propanamide Reaction with Cysteine

G cluster_reactants Reactants cluster_product Product Peptide_Cys Peptide-Cys-SH Modified_Peptide Modified Peptide-Cys-S- CH(CH3)-C(O)-NH-CH2-C(O)-CH3 Peptide_Cys->Modified_Peptide + Reagent - HCl Reagent 2-chloro-N-(2-oxopropyl)propanamide Cl-CH(CH3)-C(O)-NH-CH2-C(O)-CH3

Caption: Reaction of 2-chloro-N-(2-oxopropyl)propanamide with a cysteine residue.

AttributeValue
Molecular Formula of Adduct C6H10NO2
Monoisotopic Mass of Adduct 128.0712 Da
Residues Primarily Modified Cysteine (C)
Potential Off-Target Residues Histidine (H), Lysine (K), Methionine (M), N-terminus

Mass Spectrometry Data Acquisition

Proper data acquisition is paramount for successful identification of modified peptides. Here are key considerations for your MS methods.

Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality of your MS/MS spectra and the confidence of peptide identification.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common methods and are effective for fragmenting the peptide backbone, producing b- and y-ions.[2] For peptides modified with 2-chloro-N-(2-oxopropyl)propanamide, CID and HCD are generally sufficient for sequence identification.

  • Electron-Transfer Dissociation (ETD): ETD is particularly useful for localizing post-translational modifications (PTMs) that are labile under CID/HCD conditions.[2] While the thioether bond formed by this modification is relatively stable, ETD can be beneficial for complex peptides with multiple potential modification sites or other labile PTMs.[2]

Data Analysis and Troubleshooting

This section provides a structured approach to analyzing your data and troubleshooting common issues.

Database Search Parameters

Accurate database search parameters are critical for identifying modified peptides. Incorrect settings are a common source of failed identifications.

Workflow: Database Search Setup

G Start Start: Raw MS Data Define_Mod Define Variable Modification (e.g., +128.0712 Da on C, H, K, M, N-term) Start->Define_Mod Set_Tolerances Set Precursor and Fragment Mass Tolerances (ppm) Define_Mod->Set_Tolerances Choose_Enzyme Select Enzyme (e.g., Trypsin) Set_Tolerances->Choose_Enzyme Run_Search Execute Database Search (e.g., SEQUEST, Mascot, MaxQuant) Choose_Enzyme->Run_Search Review_Results Review Peptide-Spectrum Matches (PSMs) Run_Search->Review_Results

Caption: A streamlined workflow for setting up a database search.

Frequently Asked Questions (FAQs): Database Searching

Q1: What is the exact mass I should use for the 2-chloro-N-(2-oxopropyl)propanamide modification in my search engine?

A1: You should use the monoisotopic mass of the adduct, which is 128.0712 Da . It's crucial to use a high-resolution mass to avoid ambiguity with other potential modifications.

Q2: Which amino acid residues should I set as potential modification sites?

A2: Cysteine (C) should be your primary target. However, to be comprehensive, it is advisable to also include Histidine (H), Lysine (K), Methionine (M), and the protein N-terminus as variable modifications, as these are potential off-target sites, particularly at higher pH.[1]

Q3: What are appropriate precursor and fragment mass tolerances?

A3: This depends on your mass spectrometer. For high-resolution instruments like Orbitraps or Q-TOFs, a precursor mass tolerance of 5-10 ppm and a fragment mass tolerance of 0.02 Da (or 20 ppm) is a good starting point.[3] For lower-resolution instruments like ion traps, you may need to widen the tolerances (e.g., 0.6 Da for fragments).

Q4: My search isn't identifying any modified peptides, even though I expect them. What should I check first?

A4:

  • Verify the mass of your modification: Double-check that you have entered the correct monoisotopic mass (128.0712 Da).

  • Check your variable modification settings: Ensure the modification is set as a variable modification on the correct amino acid residues (at least Cysteine).

  • Widen your search space initially: If you are unsure about off-target modifications, include H, K, M, and the N-terminus as potential sites.

  • Consider "no enzyme" specificity: If your protein was not digested, or if non-specific cleavage might have occurred, a "no enzyme" search can sometimes help find unexpected peptides.[3]

Interpreting MS/MS Spectra

Manual inspection of MS/MS spectra is often necessary to validate automated search engine results, especially for novel or low-abundance modifications.

Expected Fragmentation Patterns

For a peptide modified with 2-chloro-N-(2-oxopropyl)propanamide on a cysteine residue, you should expect to see:

  • A standard b- and y-ion series that allows for sequencing of the peptide backbone.

  • A mass shift in fragment ions containing the modified cysteine. For example, if cysteine is the 5th amino acid, the b5, b6, etc. ions and the corresponding y-ions (depending on peptide length) will show a mass increase of 128.0712 Da.

Troubleshooting Scenario:

Issue: The search engine identifies a peptide with the modification, but the score is low and the MS/MS spectrum is noisy.

Solution:

  • Manually annotate the spectrum: Look for the expected b- and y-ions. Can you manually confirm the peptide sequence?

  • Look for the mass shift: Identify the fragment ions that should contain the modified residue. Is the 128.0712 Da mass shift clearly visible on these ions?

  • Check for neutral losses: While not as common for this modification, be aware of potential neutral losses from the modification itself under CID/HCD, which could create unassigned peaks.

  • Assess signal-to-noise: Low-abundance peptides will inherently have lower quality spectra.[4] Consider if the signal is sufficient for a confident identification.

Common Pitfalls and How to Avoid Them
PitfallExplanationRecommended Action
Misidentification with other modifications Other modifications may have similar nominal masses. For example, Di-Glycine addition on Lysine (from ubiquitin remnants) has a mass of 114.0429 Da, which could be confused with the 128 Da modification at low resolution.Always use high-resolution mass spectrometry for accurate mass measurement.[5] Manually verify the fragment ions to ensure the modification is on the expected residue.
Overlooking off-target modifications Assuming only cysteine is modified can lead to missed identifications.Include other nucleophilic residues (H, K, M, N-terminus) as potential variable modification sites in your database search.[1]
Incomplete alkylation If the alkylation reaction is incomplete, you will have a mixed population of modified and unmodified peptides.Your database search should include both the modified and unmodified forms of cysteine-containing peptides. This can also serve as a quality control for your sample preparation.
Ignoring unexpected cleavages The modification can sometimes alter the susceptibility of nearby peptide bonds to enzymatic cleavage.If you are not finding expected peptides, consider setting the enzyme specificity to "semi-tryptic" or allowing for more missed cleavages in your search parameters.

Advanced Data Analysis Strategies

For more complex datasets or in-depth characterization, consider the following approaches.

Open Modification Searches (OMS)

If you are unsure of all possible modifications in your sample, an open modification search can be a powerful tool.[6]

  • How it works: OMS allows for a wide precursor mass tolerance (e.g., ±500 Da) to identify peptides with any type of modification within that range.[6]

  • Recommended Tools: MSFragger, PIPI, and others are designed for open modification searching.[6]

  • Benefits: Can help identify the 2-chloro-N-(2-oxopropyl)propanamide modification without pre-defining it, and can also uncover unexpected side-reactions or other PTMs.

Software for PTM Analysis

Several software packages are available to assist with the identification and visualization of PTMs.

  • MaxQuant: A popular platform for quantitative proteomics that has robust features for defining and identifying PTMs.

  • Proteome Discoverer: Thermo Fisher Scientific's platform for proteomics data analysis, which supports various search engines like SEQUEST and Mascot.[3]

  • OpenMS: An open-source framework with a wide range of tools for LC-MS data management and analysis.[7]

  • Skyline: Primarily used for targeted proteomics, but can be excellent for manually verifying and quantifying modified peptides once they have been identified.

Experimental Protocols

Protocol: Database Search for 2-Chloro-N-(2-oxopropyl)propanamide Modified Peptides using MaxQuant
  • Load Raw Data: Import your raw mass spectrometry data files into MaxQuant.

  • Group-Specific Parameters:

    • Type: Standard

    • Enzyme: Trypsin/P (or your specific enzyme).

    • Variable Modifications:

      • Click "Add" and create a new modification.

      • Name: e.g., "Chloro-N-oxopropyl-propanamide"

      • Composition: C6 H10 N1 O2

      • Mass: 128.0712 Da

      • Site: C, H, K, M, N-term

      • Select this new modification from the list.

    • Fixed Modifications: Carbamidomethyl (C) if you used iodoacetamide as a standard alkylating agent for a control sample.

  • Global Parameters:

    • First search peptide tolerance: 20 ppm

    • Main search peptide tolerance: 4.5 ppm

    • Fragment mass tolerance: 20 ppm (for Orbitrap data)

  • FASTA Files: Add your protein sequence database.

  • Run: Start the analysis.

  • Review Results: Examine the "Modifications" and "Peptides" output tables to find and validate your modified peptides.

References

  • Automatic analysis of peptide and proteins mass spectrometry datasets - The ISIC- EPFL mstoolbox. Available from: [Link]

  • List of mass spectrometry software - Wikipedia. Available from: [Link]

  • STRAP-PTM | Mass Spectrometry Resource - Boston University Medical Campus. Available from: [Link]

  • 135 Free Proteomics Tools - Software and Resources. Available from: [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - Journal of Biomolecular Techniques. Available from: [Link]

  • OpenMS. Available from: [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Available from: [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. Available from: [Link]

  • C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics - NeurIPS. Available from: [Link]

  • Enhancing Open Modification Searches via a Combined Approach Facilitated by Ursgal. Available from: [Link]

  • Mass Spectrometry in Peptide and Protein Analysis - Mabion. Available from: [Link]

  • MSMS Database Search. Available from: [Link]

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Available from: [Link]

  • Systematic Errors in Peptide and Protein Identification and Quantification by Modified... - PMC. Available from: [Link]

  • Analysis of protein chlorination by mass spectrometry - ResearchGate. Available from: [Link]

  • ParaPep-Database of Anti-parasitic peptides. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • How to identify low-abundance modified peptides with proteomics mass spectrometry. Available from: [Link]

  • A two-step database search method improves sensitivity in peptide sequence matches for metaproteomics and proteogenomics studies - PMC. Available from: [Link]

  • Identification of Protein Modifications by Mass Spectrometry. Available from: [Link]

  • A two-step database search method improves sensitivity in peptide sequence matches for metaproteomics and proteogenomics studies | Request PDF - ResearchGate. Available from: [Link]

  • Cleaning of raw peptide MS/MS spectra: Improved protein identification following deconvolution of multiply charged peaks, isotop - Algorithms and Complexity Group. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming protein modification by 2-chloro-N-(2-oxopropyl)propanamide using top-down proteomics

Title: Technical Comparison Guide: Characterizing Protein Modification by 2-chloro-N-(2-oxopropyl)propanamide (C-OPP) via Top-Down Proteomics Executive Summary This guide provides a technical evaluation of 2-chloro-N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Characterizing Protein Modification by 2-chloro-N-(2-oxopropyl)propanamide (C-OPP) via Top-Down Proteomics

Executive Summary

This guide provides a technical evaluation of 2-chloro-N-(2-oxopropyl)propanamide (C-OPP) as a cysteine-reactive probe, specifically focusing on its characterization using Top-Down Proteomics (TDP) .

While Iodoacetamide (IAA) remains the industry standard for cysteine alkylation, C-OPP introduces a functional ketone handle (2-oxopropyl) and a distinct mass signature (+128.07 Da). However, its secondary


-haloamide structure alters reaction kinetics compared to primary halides like IAA.

The Core Thesis: Bottom-Up Proteomics (BUP) is insufficient for validating C-OPP due to the loss of proteoform-specific stoichiometry. Only TDP can definitively confirm the occupancy rates and site-specificity (Cys vs. Lys off-target) of this modification on intact proteins.

Chemical Mechanism & Theoretical Basis

To interpret the MS data correctly, we must first establish the precise chemistry of the modification.

  • The Reagent: 2-chloro-N-(2-oxopropyl)propanamide (

    
    ).
    
  • The Warhead: A secondary

    
    -chloroamide. Unlike IAA (primary), the chlorine is attached to a secondary carbon (
    
    
    
    ).
  • The Reaction: Nucleophilic substitution (

    
    ) by the thiolate anion of Cysteine.
    
  • The Functional Handle: The terminal ketone allows for potential secondary labeling (e.g., hydrazine/alkoxyamine ligation).

Calculated Mass Shift (Monoisotopic): Upon alkylation, the protein loses a proton (


) from the thiol, and the reagent loses a chloride (

).
  • Added Moiety Formula:

    
    
    
  • Mass Shift (

    
    ): +128.0712 Da 
    

Critical Note: This mass shift is significantly larger than Carbamidomethylation (+57.02 Da) or NEM (+125.05 Da). The +128.07 Da shift must be set as a variable modification in your deconvolution software (e.g., ProSightPD, BioPharma Finder).

Comparative Analysis: TDP vs. Bottom-Up

Why choose Top-Down for this specific molecule?

FeatureBottom-Up Proteomics (BUP)Top-Down Proteomics (TDP)Verdict for C-OPP
Stoichiometry Poor. Digestion averages the signal. You cannot distinguish between 50% occupancy on two sites vs. 100% on one and 0% on another.Excellent. Resolves discrete proteoforms (e.g., 0-mod, 1-mod, 2-mod species) and their relative abundance.TDP Wins. Essential for determining reaction efficiency.
Localization Good. Identifies the specific peptide.Challenging but Precise. Requires high-efficiency fragmentation (ETD/UVPD) to keep the labile modification attached.Tie. BUP is easier, but TDP provides context.
Artifact Detection Low. Digestion can induce scrambling or artificial oxidation.High. Analyzes the protein in its "near-native" chemical state.TDP Wins. Critical for checking C-OPP stability.
Off-Target Analysis Limited. Hard to see "unexpected" modifications (e.g., Lysine alkylation) without specific searches.Comprehensive. Mass shifts on the intact mass immediately reveal over-alkylation (e.g., +256 Da instead of +128 Da).TDP Wins.

Experimental Protocol: C-OPP Characterization

This protocol is designed for a self-validating system using a standard protein (e.g., Ubiquitin or Myoglobin) before applying it to complex lysates.

Phase 1: Reaction Optimization
  • Buffer: 50 mM Ammonium Bicarbonate, pH 8.0. (Avoid TRIS; primary amines may react with C-OPP at high pH).

  • Protein Conc: 10 µM.

  • C-OPP Conc: Titrate 10x, 50x, 100x molar excess.

  • Incubation: 1 hour at 37°C in dark. (Secondary halides react slower than IAA).

  • Quenching: Add 10 mM DTT to scavenge unreacted C-OPP.

Phase 2: Top-Down MS Acquisition
  • Instrument: Orbitrap (Exploris 480 or Eclipse) or FT-ICR.

  • Inlet: Direct Infusion (Nanomate) or C4-RPLC (Diphenyl columns work well for hydrophobic modifications).

  • Resolution: 120,000 at m/z 200 (minimum).

  • Fragmentation:

    • HCD (Higher-energy Collisional Dissociation): Good for backbone, but risk of neutral loss of the side chain.

    • ETD (Electron Transfer Dissociation): Preferred. Preserves the C-OPP modification on the side chain, allowing precise site localization.

Phase 3: Data Processing
  • Deconvolution: Xtract (isotopically resolved) or ReSpect (charge state deconvolution).

  • Search Parameters:

    • Precursor Tolerance: 10 ppm.

    • Fragment Tolerance: 10-15 ppm.

    • PTM: Custom (+128.0712 Da) on Cysteine (Specific) and Lysine (Variable - to check specificity).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating C-OPP using Top-Down Proteomics.

TDP_Workflow Start Start: Protein Sample Reaction Reaction: Protein + C-OPP (pH 8.0, 37°C, 1h) Start->Reaction Desalt Desalting (C4 Trap/Spin Column) Remove Excess Reagent Reaction->Desalt MS_Intact MS1: Intact Mass Measurement (Orbitrap, 120k Res) Desalt->MS_Intact Check_Mass Decision: Observe +128.07 Da shifts? MS_Intact->Check_Mass Fail Troubleshoot: Check pH or Reagent Purity Check_Mass->Fail No Shift MS2_Frag MS2: Fragmentation (ETD preferred over HCD) Check_Mass->MS2_Frag Shift Observed Fail->Reaction Data_Analysis Data Analysis (ProSight/BioPharma) Localize Mod & Calculate Occupancy MS2_Frag->Data_Analysis Result Validated Proteoform Profile Data_Analysis->Result

Caption: Logical workflow for confirming C-OPP modification. Note the critical decision point at MS1 Intact Mass before proceeding to fragmentation.

Data Interpretation Guide

When analyzing your spectra, use this reference table to distinguish the C-OPP modification from common artifacts.

ObservationMass Shift (

)
InterpretationAction
Target Mod +128.07 Da Successful mono-alkylation by C-OPP.Proceed to MS2 for localization.
Double Mod +256.14 Da Di-alkylation.Check protein sequence. If only 1 Cys exists, you have off-target (Lys) modification. Reduce pH or reagent excess.
Iodoacetamide +57.02 DaContamination from standard IAA.Ensure glassware/buffers are free of IAA.
Oxidation +15.99 DaMethionine oxidation.Common artifact; include as variable mod.
Hydrolysis +18.01 DaHydrolysis of the amide bond in C-OPP?Rare. Indicates instability of the probe.

References

  • Catherman, A. D., Skinner, O. S., & Kelleher, N. L. (2014). Top Down Proteomics: Facts and Perspectives. Biochemical and Biophysical Research Communications. Link

  • Tran, J. C., et al. (2011). Mapping Intact Protein Isoforms in Discovery Mode Using Top-Down Proteomics. Nature. Link

  • Toby, T. K., Fornelli, L., & Kelleher, N. L. (2016). Progress in Top-Down Proteomics and the Analysis of Proteoforms.[1][2][3][4][5][6][7] Annual Review of Analytical Chemistry. Link

  • PubChem. (n.d.). 2-chloro-N-(2-oxopropyl)propanamide (Compound Summary). National Library of Medicine. Link(Note: Link directs to structurally similar chloro-propanamide derivatives for chemical verification).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2-oxopropyl)propanamide

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-chloro-N-(2-oxopropyl)propanamide. As a halogenated organic compound, its handling and disposal are subject to stringent r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-chloro-N-(2-oxopropyl)propanamide. As a halogenated organic compound, its handling and disposal are subject to stringent regulations to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory adherence.

Hazard Assessment and Regulatory Framework

Understanding the inherent risks and the governing regulations is the foundation of safe disposal. 2-chloro-N-(2-oxopropyl)propanamide belongs to the chloroacetamide family, compounds known for their potential toxicity and environmental hazards.

1.1. Inferred Hazard Profile

While specific toxicological data for this exact compound (CAS No. 1461708-06-4) is not extensively published, the hazards can be inferred from structurally similar chloroacetamides. Compounds like 2-chloroacetamide are toxic if swallowed, may cause allergic skin reactions, and are suspected of damaging fertility.[1][2] The chloroacetamide group is also known to be a reactive functional group, capable of covalently modifying proteins, which underscores the need for cautious handling to prevent exposure.[3]

1.2. Regulatory Imperative: RCRA and Hazardous Waste Classification

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] These regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, establish a "cradle-to-grave" management system for hazardous materials.[4][5]

2-chloro-N-(2-oxopropyl)propanamide must be treated as hazardous waste . The primary reason is its chemical structure; as a halogenated organic compound, it falls into a specific category of chemical waste that requires dedicated disposal methods.[6][7][8]

Parameter Description
IUPAC Name 2-chloro-N-(2-oxopropyl)propanamide
CAS Number 1461708-06-4
Chemical Family Halogenated Organic Amide
Primary Regulation EPA Resource Conservation and Recovery Act (RCRA)[4]
Key Disposal Consideration Must be segregated as Halogenated Organic Waste. [6][7][9]
Inferred Hazards Toxic if swallowed, potential skin sensitizer, suspected reproductive toxin.[1][2]

Core Principles of Compliant Disposal

Adherence to four core principles is non-negotiable for the safe disposal of this compound. These principles are designed to prevent dangerous chemical reactions, ensure regulatory compliance, and minimize environmental impact.

  • Segregation: Always keep halogenated waste separate from non-halogenated waste.[8][9] This is the most critical step. Mixing them can complicate the disposal process, significantly increase costs, and violate regulatory requirements.[8] Furthermore, mixing incompatible waste streams can lead to dangerous reactions.[10]

  • No Drain Disposal: Under no circumstances should any quantity of 2-chloro-N-(2-oxopropyl)propanamide or its solutions be poured down a laboratory drain.[7][9] This practice is illegal and poses a significant threat to aquatic ecosystems and water treatment infrastructure.[10]

  • Proper Containerization: Use only designated, chemically compatible, and leak-proof containers for waste accumulation.[10] Containers must be kept securely closed except when actively adding waste to prevent the release of vapors and to avoid spills.[9]

  • Clear and Accurate Labeling: All waste containers must be unambiguously labeled. Use a "Hazardous Waste" tag that includes the full chemical name—"Waste 2-chloro-N-(2-oxopropyl)propanamide"—and lists all components of a mixture with their approximate percentages.[9][10] Avoid using abbreviations or chemical formulas.

Procedural Guide to Waste Management

This section provides step-by-step protocols for managing waste from the point of generation to its final collection.

3.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Safety Goggles: To protect eyes from splashes.[7]

  • Nitrile Gloves: To prevent skin contact. Always inspect gloves before use.[7][11]

  • Laboratory Coat: To protect skin and clothing.[7]

  • Closed-Toe Shoes: To protect feet from spills.[7]

All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][12]

3.2. Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste containing 2-chloro-N-(2-oxopropyl)propanamide. This workflow is a critical component of a self-validating safety system.

G Diagram 1: Waste Segregation Workflow cluster_waste_type Identify Waste Form cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Waste Generation Point (Contains 2-chloro-N-(2-oxopropyl)propanamide) liquid_solid Liquid or Solid? start->liquid_solid liquid_waste_container Collect in compatible, labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. liquid_solid->liquid_waste_container Liquid (e.g., reaction mixtures, solvent rinses) solid_type Labware or Disposable? liquid_solid->solid_type Solid end_point Store sealed container in Satellite Accumulation Area. Arrange for pickup by licensed waste transporter. liquid_waste_container->end_point solid_waste_container Collect in compatible, labeled 'HALOGENATED ORGANIC SOLID WASTE' container. solid_type->solid_waste_container Disposable (e.g., contaminated gloves, weigh paper, spill absorbents) decon_protocol Proceed to Decontamination Protocol (3.4) for non-disposable labware. solid_type->decon_protocol Non-Disposable (e.g., glassware, stir bars) solid_waste_container->end_point decon_protocol->end_point

Caption: Waste Segregation Workflow for 2-chloro-N-(2-oxopropyl)propanamide.

3.3. Disposal Protocols for Specific Waste Streams

  • Protocol A: Unused or Expired Solid Compound

    • Do Not Open: Keep the compound in its original, sealed container.

    • Label: Affix a "Hazardous Waste" label directly to the original container.

    • Segregate: Store the container in a designated satellite accumulation area with other solid hazardous waste, ensuring it is segregated by compatibility.

    • Dispose: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Protocol B: Contaminated Liquid Waste (Aqueous & Organic Solutions)

    • Select Container: Obtain a designated "Halogenated Organic Liquid Waste" container. This container must be made of a material compatible with all components of the waste stream (e.g., polyethylene for many solvents).[12]

    • Transfer Waste: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel.

    • Seal: Securely close the container cap. Do not fill beyond 80% capacity to allow for vapor expansion.[10]

    • Log Contents: Update the hazardous waste tag with the chemical name and the added volume.

    • Store: Place the container in secondary containment within a designated satellite accumulation area.

  • Protocol C: Contaminated Solid Waste (Gloves, Weigh Boats, Absorbents)

    • Select Container: Use a designated "Halogenated Organic Solid Waste" container, which is typically a sturdy plastic pail or a drum with a lid.

    • Collect Waste: Place all contaminated disposable items directly into this container.

    • Seal and Label: Keep the container sealed when not in use. Ensure the hazardous waste label is clearly visible and accurately reflects its contents.

    • Store: Store in the satellite accumulation area for pickup.

3.4. Decontamination of Laboratory Equipment

Proper decontamination is essential to prevent cross-contamination and ensure safety. The rinsate generated during this process is also hazardous waste.

  • Initial Rinse (in a fume hood):

    • Rinse the glassware or equipment three times with a small amount of a suitable organic solvent (e.g., acetone, ethanol) in which the compound is soluble.

    • Crucially, collect all of this solvent rinsate in the "Halogenated Organic Liquid Waste" container. [9] This step transfers the chemical residue from the glassware into the proper waste stream.

  • Secondary Wash:

    • After the solvent rinse, wash the equipment with soap and warm water.[13][14]

  • Final Rinse:

    • Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven as appropriate.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is critical.

4.1. Spill Cleanup Protocol

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[3][11]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.[3]

  • Wear PPE: Don appropriate PPE, including double-nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[1]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[3][9]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated "Halogenated Organic Solid Waste" container.[2]

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then wash with soap and water. The cloth and any contaminated wipes must also be disposed of as halogenated solid waste.[3]

4.2. First Aid for Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) for a related compound (like 2-chloroacetamide) available for emergency responders.[15]

References

  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). ChemistryTalk.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Module 7 Mixing and decontamin
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. (2025). Benchchem.
  • 2-chloro-N-(2-oxopropyl)propanamide | 1461708-06-4. (n.d.). Sigma-Aldrich.
  • Decontamination of spraying, mixing and transfer equipment. (n.d.). GRDC.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Halogenated Solvents in Labor
  • Halogenated Solvents. (n.d.). University of Washington.
  • Safety Data Sheet for 2-chloropropane. (2025). Sigma-Aldrich.
  • 2-Chloroacetamide Safety D
  • Chloroacetamide Safety D
  • 2-CHLORO-N-(2-METHYLPHENYL)
  • Handling Hazardous Chemical Waste. (2012). CTRNet.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-chloro-N-(2-oxopropyl)propanamide

In our commitment to advancing scientific discovery while prioritizing researcher safety, this guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(2-oxopropyl)propanamide. As a...

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to advancing scientific discovery while prioritizing researcher safety, this guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(2-oxopropyl)propanamide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to work safely and effectively. This document is structured to provide a deep, logical, and scientifically-grounded framework for your operational and disposal plans.

While specific toxicological data for 2-chloro-N-(2-oxopropyl)propanamide is not extensively available, its structure as a chlorinated amide warrants a cautious approach. The guidance provided herein is synthesized from established safety protocols for similar chemical classes and is designed to be a self-validating system of best practices.

Hazard Assessment and Chemical Profile

Understanding the physicochemical properties of a compound is the foundation of a robust safety plan. Below is a summary of the available information for 2-chloro-N-(2-oxopropyl)propanamide.

Property Value Source
CAS Number 1461708-06-4Sigma-Aldrich
Molecular Formula C6H10ClNO2Sigma-Aldrich
Molecular Weight 163.6 g/mol Sigma-Aldrich

Given the presence of the α-chloro amide functional group, it is prudent to assume the compound may exhibit irritant properties, and potentially be harmful if inhaled, ingested, or absorbed through the skin. Similar chlorinated compounds are known to be irritants and may have other toxic effects.[1] Therefore, engineering controls, appropriate personal protective equipment, and strict handling protocols are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following recommendations are based on a risk assessment of handling chlorinated organic compounds.

Core PPE Requirements
  • Eye and Face Protection: Always wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in situations where there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility data for the specific glove material and thickness. Always inspect gloves for any signs of degradation or perforation before use.[2]

    • Laboratory Coat: A full-length laboratory coat, buttoned, with sleeves rolled down, is required.

    • Additional Protection: For larger quantities or when there is a risk of significant skin contact, consider wearing impervious clothing or an apron.[2]

  • Respiratory Protection: All handling of 2-chloro-N-(2-oxopropyl)propanamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient or during certain emergency situations, a full-face respirator with appropriate cartridges should be used.[2]

PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Eye/Face Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4 end End doff4->end start Start start->don1

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures safety at every step.

Engineering Controls
  • Ventilation: All work with 2-chloro-N-(2-oxopropyl)propanamide must be performed in a properly functioning chemical fume hood.[3]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.

    • Have appropriate waste containers clearly labeled and within reach inside the fume hood.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder and avoid generating dust.

    • If it is a liquid, use a syringe or pipette for transfers to minimize the risk of spills.

  • Reaction Setup:

    • Perform all manipulations within the fume hood.

    • Ensure all glassware is securely clamped.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent such as ethanol or isopropanol can be used, followed by a soap and water wash.

    • Properly dispose of all contaminated disposable materials.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan: Responsible Stewardship

All waste containing 2-chloro-N-(2-oxopropyl)propanamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]

Conclusion

The principles of prudent laboratory practice—hazard assessment, use of engineering controls, diligent application of PPE, and adherence to established protocols—are the cornerstones of safety when handling any chemical, including 2-chloro-N-(2-oxopropyl)propanamide. By integrating these measures into your workflow, you can confidently pursue your research objectives while maintaining a safe laboratory environment.

References

  • United States Environmental Protection Agency (US EPA). Personal Protective Equipment. [Link]

  • CPAchem. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • Philip Harris Ltd. SAFETY DATA SHEET. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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